molecular formula C7H5BrFNO B1526668 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS No. 1026665-80-4

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Cat. No.: B1526668
CAS No.: 1026665-80-4
M. Wt: 218.02 g/mol
InChI Key: ROMBETKIORDASQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMBETKIORDASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and its significant applications in the synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold is a prevalent motif in numerous approved drugs, and its fluorination offers a powerful strategy for lead optimization.[1] 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone, as a bifunctional reagent, combines the advantageous properties of a fluorinated pyridine ring with a reactive α-bromoketone moiety. This unique combination makes it a highly valuable intermediate for the construction of complex heterocyclic systems and the development of novel pharmaceuticals.

Chemical Structure and Physicochemical Properties

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone possesses a chemical structure characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a bromoacetyl group at the 2-position.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
CAS Number 1026665-80-4[3]
Molecular Formula C₇H₅BrFNO[3]
Molecular Weight 218.02 g/mol [3]
Appearance Predicted to be a solid or liquid
Storage 2-8°C, under an inert atmosphere[3]

Due to the limited availability of experimental data for this specific isomer, some properties are predicted based on structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) = 8.4-8.6 (d, 1H), 7.8-8.0 (dd, 1H), 7.4-7.6 (dd, 1H), 4.5-4.7 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) = 190-192, 158-162 (d, J=250-260 Hz), 148-150 (d, J=15-20 Hz), 140-142 (d, J=25-30 Hz), 125-127 (d, J=5-10 Hz), 122-124 (d, J=5-10 Hz), 30-32
Mass Spec (ESI) m/z = 217.96, 219.96 [M+H]⁺

Note: Predicted data is based on general chemical shift knowledge and data from similar α-bromoketones and fluoropyridines.[4][5]

Proposed Synthesis Pathway and Experimental Protocol

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: α-Bromination A 2-Bromo-5-fluoropyridine B n-BuLi or i-PrMgCl A->B Halogen-Metal Exchange C N,N-Dimethylacetamide B->C Acylation D 1-(5-Fluoropyridin-2-yl)ethanone C->D D_clone 1-(5-Fluoropyridin-2-yl)ethanone E Bromine (Br₂) or NBS D_clone->E Bromination F 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone E->F

Caption: Proposed two-step synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers must conduct a thorough risk assessment and consult peer-reviewed literature for analogous transformations before implementation.

Step 1: Synthesis of 1-(5-Fluoropyridin-2-yl)ethanone

This step utilizes a halogen-metal exchange followed by acylation, a common method for functionalizing pyridines.[6]

  • Materials:

    • 2-Bromo-5-fluoropyridine (1.0 eq)[7]

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (1.1 eq, solution in hexanes)

    • N,N-Dimethylacetamide (1.2 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-bromo-5-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

    • Add N,N-dimethylacetamide dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: α-Bromination of 1-(5-Fluoropyridin-2-yl)ethanone

This is a standard α-bromination of a ketone.[8]

  • Materials:

    • 1-(5-Fluoropyridin-2-yl)ethanone (1.0 eq)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Bromine (Br₂) (1.05 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(5-fluoropyridin-2-yl)ethanone in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add bromine dropwise. The red-brown color of bromine should dissipate upon addition.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with 10% aqueous Na₂S₂O₃ solution until the bromine color disappears.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude product.

    • Purify by recrystallization or flash column chromatography to obtain pure 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone stems from its two reactive sites: the electrophilic carbon of the α-bromoketone and the pyridine ring, which can undergo further functionalization. The α-bromoketone is a versatile handle for introducing the fluoropyridyl moiety into various molecular scaffolds through reactions with nucleophiles such as amines, thiols, and carbanions. This is particularly useful in the synthesis of imidazoles, thiazoles, and other heterocyclic systems that are common in pharmacologically active compounds.

Role as a Key Building Block

Applications cluster_reactants Reacts with... cluster_products To form... A 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone B Amines (R-NH₂) A->B C Thioureas/Thioamides A->C D Carbanions/Enolates A->D E Substituted Imidazoles B->E Hantzsch-type condensation F Substituted Thiazoles C->F Hantzsch thiazole synthesis G Complex Ketones/Heterocycles D->G Alkylation

Sources

CAS number and molecular weight of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable for the synthesis of complex molecular architectures. Among these, 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone stands out as a key intermediate. The presence of a bromine atom, a fluorine atom, and a ketone functional group on the pyridine scaffold provides multiple reaction sites, offering significant synthetic versatility. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its applications in drug development, and essential safety and handling protocols.

Physicochemical and Safety Data

A summary of the key identification and safety information for 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is provided below. The safety data is extrapolated from safety data sheets of structurally similar compounds.

PropertyValueReference
CAS Number 1026665-80-4[1]
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.03 g/mol
Hazard Statements Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2][3][4]
Precautionary Statements Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area.[5][6][7]

Proposed Synthesis Pathway

The proposed pathway leverages a directed ortho-metalation followed by acylation. This strategy is often employed for the functionalization of pyridine rings, as the nitrogen atom can direct the metalation to the adjacent position.

Experimental Protocol

Step 1: Directed ortho-Metalation of 2-Bromo-5-fluoropyridine

  • To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the metalation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

Step 2: Acylation with N-Methoxy-N-methylacetamide

  • To the solution from Step 1, still at -78 °C, add a solution of N-methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Bromo-5-fluoropyridine B Directed ortho-Metalation A->B LDA, THF, -78 °C C Lithiation at C6 B->C D Acylation C->D N-Methoxy-N-methylacetamide E 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone D->E

Caption: Proposed synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Applications in Drug Development

The structural motifs present in 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone make it a highly valuable building block in the synthesis of pharmaceutical compounds.

  • Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[8] This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

  • Modification of the Ketone Group: The ketone functionality can be readily transformed into other functional groups. For instance, it can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for the construction of more complex heterocyclic systems.

  • Influence of the Fluorine Atom: The fluorine atom at the 5-position can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[9]

Handling and Safety Precautions

As with any active chemical reagent, proper handling of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[5]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[2]

Handling and Storage
  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3]

First-Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the orthogonal reactivity of its functional groups, allows for the creation of diverse molecular libraries. While its synthesis requires careful planning and execution, the proposed pathway offers a reliable method for its preparation. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Anichem. (n.d.). 2-bromo-1-(5-chloropyridin-2-yl)ethanone In Stock. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-fluoropyridin-2-yl bromoketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-fluoropyridin-2-yl bromoketone, a crucial parameter for its application in research and development, particularly in pharmaceutical and materials science. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document outlines the fundamental principles governing its solubility and presents detailed, robust experimental protocols for its determination. Methodologies including gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy are detailed, emphasizing the establishment of self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to generate reliable and reproducible solubility data to inform process development, formulation, and synthesis strategies.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum amount of a substance that can dissolve in a specified amount of a solvent at a given temperature and pressure, is a fundamental physicochemical property.[1][2] For a compound like 5-fluoropyridin-2-yl bromoketone, understanding its solubility profile in various organic solvents is paramount for several reasons:

  • Reaction Kinetics and Synthesis: Most chemical reactions are carried out in solution to ensure reactants are in the same phase, allowing for effective molecular collisions. The choice of solvent and the solubility of reactants directly impact reaction rates, yield, and purity.

  • Purification and Crystallization: Techniques such as recrystallization rely on differences in solubility at varying temperatures to purify compounds.[2] Selecting an appropriate solvent system is critical for obtaining high-purity crystalline material.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[3][4] Poor solubility can hinder the development of effective drug formulations.[3]

  • Analytical Method Development: The preparation of standards and samples for analytical techniques like HPLC and spectroscopy requires solvents in which the analyte is sufficiently soluble.[5]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6][7][8] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9] The polarity of a molecule is determined by the distribution of electrical charge, which is influenced by factors such as electronegativity and molecular geometry.[6]

Molecular Structure Analysis of 5-fluoropyridin-2-yl bromoketone

To predict the solubility of 5-fluoropyridin-2-yl bromoketone, we must first analyze its structural features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this part of the molecule polar. The nitrogen can also act as a hydrogen bond acceptor.

  • Fluorine Atom: Fluorine is the most electronegative element, and its presence significantly increases the polarity of the C-F bond.[10] This has a strong electron-withdrawing effect that can influence the basicity of the pyridine nitrogen and the overall polarity of the molecule.[11][12]

  • Bromoketone Group: The ketone group (C=O) is polar due to the electronegativity of the oxygen atom. The alpha-bromo substitution further influences the molecule's reactivity and polarity.

  • Overall Polarity: The combination of the polar pyridine ring, the highly polar C-F bond, and the polar ketone group suggests that 5-fluoropyridin-2-yl bromoketone is a polar molecule.

Solvent Selection Rationale

Based on the "like dissolves like" principle, 5-fluoropyridin-2-yl bromoketone is expected to have higher solubility in polar organic solvents. The choice of solvents for testing should cover a range of polarities to establish a comprehensive profile.

Table 1: Potential Organic Solvents for Solubility Testing

Solvent ClassExample SolventsPolarityExpected SolubilityRationale
Polar Protic Methanol, EthanolHighHighCapable of hydrogen bonding with the pyridine nitrogen and ketone oxygen.[9]
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHighPossess large dipole moments that can interact with the polar regions of the solute.[8]
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF)MediumModerateMay provide a balance of polar and non-polar characteristics for dissolution.
Non-Polar Hexane, TolueneLowLowLack strong dipole moments and are less likely to effectively solvate the polar solute.[7]

It is important to note that while theoretical predictions are useful, empirical determination is essential for obtaining accurate solubility data.[13][14]

Experimental Determination of Solubility: Protocols and Self-Validation

The following section details robust protocols for the experimental determination of solubility. A key principle in these methodologies is the concept of a self-validating system, which involves building internal checks to ensure the accuracy and reliability of the results.

General Workflow for Solubility Determination

The overall process for determining solubility can be visualized as a logical flow, starting from the preparation of a saturated solution to the final quantification of the dissolved solute.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Separation cluster_2 Phase 3: Quantification cluster_3 Phase 4: Validation A Add excess solute to solvent B Equilibrate (e.g., 24-72h with agitation) A->B C Centrifuge to pellet excess solid B->C G Verify solid-state of residual solid (e.g., XRPD) B->G D Filter supernatant (e.g., 0.45 µm PTFE filter) C->D E Select appropriate analytical method D->E F Quantify solute concentration in the filtrate E->F

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility.[15][16] It is particularly useful for volatile organic solvents.[16]

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-fluoropyridin-2-yl bromoketone to a known volume of the chosen organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17] The presence of undissolved solid is crucial.[15]

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle. For finer particles, centrifugation may be necessary.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Solvent Evaporation and Mass Determination:

    • Transfer the supernatant to a pre-weighed, dry evaporating dish.[3]

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, re-weigh the dish containing the solid residue. Continue drying until a constant weight is achieved.[3]

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the dish from the final weight.

    • Express the solubility in terms of mg/mL or g/L.

Self-Validation:

  • Equilibrium Confirmation: Take samples at different time points (e.g., 24h, 48h, 72h). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been reached.[15]

  • Solid-State Analysis: Analyze the remaining undissolved solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed during the experiment (e.g., from an anhydrate to a solvate).[17]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for compounds that are not amenable to gravimetric analysis or for complex mixtures.[18][19]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method (Section 3.2, Step 1).

  • Sample Preparation for HPLC:

    • After equilibration, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[18]

    • Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of 5-fluoropyridin-2-yl bromoketone of a known concentration in the mobile phase.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis and Quantification:

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve using its peak area.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Self-Validation:

  • Filter Compatibility: Test the filter for any potential adsorption of the solute by comparing the concentration of a known standard before and after filtration.

  • Linearity of Calibration: The calibration curve should have a correlation coefficient (R²) of >0.99 to ensure a linear relationship between concentration and response.

  • Internal Standard: The use of an internal standard can help to correct for variations in injection volume and detector response.

Protocol 3: UV-Vis Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid method for solubility determination.[20][21]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method (Section 3.2, Step 1).

  • Sample Preparation for Spectroscopy:

    • Filter the supernatant through a suitable syringe filter.

    • Dilute the filtered sample with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1-1.0 AU).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution and a series of standard solutions as described for the HPLC method (Section 3.3, Step 3).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis and Quantification:

    • Measure the absorbance of the diluted sample solution at λmax.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Self-Validation:

  • Linearity Check: Ensure the absorbance values of the standards and the diluted sample fall within the linear portion of the calibration curve.

  • Solvent Blank: Use the pure solvent as a blank to zero the spectrophotometer before measurements.

  • Cross-Validation: Compare the results obtained from the spectroscopic method with those from an orthogonal method like HPLC or the gravimetric method for a subset of solvents.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 2: Illustrative Solubility Data for 5-fluoropyridin-2-yl bromoketone at 25°C

SolventPolarity IndexMethod UsedSolubility (mg/mL)Observations
Methanol5.1HPLC[Experimental Value]Clear, colorless solution
Acetonitrile5.8HPLC[Experimental Value]Clear, colorless solution
Acetone5.1Gravimetric[Experimental Value]Clear, pale yellow solution
Dichloromethane3.1Gravimetric[Experimental Value]Clear, colorless solution
Toluene2.4UV-Vis[Experimental Value]Suspension with minimal dissolution
Hexane0.1Gravimetric[Experimental Value]Insoluble

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Logical Framework for Method Selection

The choice of analytical method depends on the properties of the compound and the available instrumentation. The following diagram illustrates a decision-making process for selecting the most appropriate method.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

This technical guide provides a comprehensive approach to understanding and experimentally determining the solubility profile of 5-fluoropyridin-2-yl bromoketone in organic solvents. By combining a theoretical understanding of molecular structure with robust, self-validating experimental protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making in synthesis, purification, and formulation development. The methodologies outlined herein are designed to be adaptable and serve as a foundational framework for the systematic characterization of this and other key chemical intermediates.

References

  • Solubility of Organic Compounds . (2023, August 31). LibreTexts Chemistry. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC . (2020, November 13). National Center for Biotechnology Information. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . (2021). Journal of Cheminformatics. [Link]

  • Polarity and Solubility of Organic Compounds . (n.d.). ChemistryBook. [Link]

  • Determination of Solubility by Gravimetric Method . (n.d.). Pharmapproach. [Link]

  • How to measure solubility for drugs in oils/emulsions? . (2023, April 5). ResearchGate. [Link]

  • Determination of solubility by gravimetric method: A brief review . (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Faculty of Science - Mansoura University. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents . (n.d.). ChemRxiv. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Faculty of Science - Mansoura University. [Link]

  • Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility . (2001, April 15). PubMed. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). University of Massachusetts. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry . (n.d.). Open Oregon Educational Resources. [Link]

  • (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water . (n.d.). ResearchGate. [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF . (n.d.). Scribd. [Link]

  • Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . (2026, January 22). Raytor. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions . (2015, June 8). Scientific Research Publishing. [Link]

  • BigSolDB 2.0, dataset of solubility values for organic compounds in different solvents at various temperatures - PMC . (2025, July 15). National Center for Biotechnology Information. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry . (2009, March 24). ACS Publications. [Link]

  • Solubility . (n.d.). Wikipedia. [Link]

  • Drug solubility: why testing early matters in HTS . (2023, April 6). BMG LABTECH. [Link]

  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer . (n.d.). Ovid. [Link]

  • Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF . (2025, August 6). ResearchGate. [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. [Link]

  • Solubility Test, HPLC-UV/VIS Method . (n.d.). Pharmacology Discovery Services. [Link]

  • Compound solubility measurements for early drug discovery . (2022, May 31). Computational Chemistry. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC . (n.d.). NIH. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies . (2013, April 2). American Pharmaceutical Review. [Link]

  • Video: Solubility - Concept . (2020, March 26). JoVE. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . (2003, September 24). National Institute of Environmental Health Sciences. [Link]

  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole | ACS Omega . (2021, February 11). ACS Publications. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review . (2021, August 15). Biointerface Research in Applied Chemistry. [Link]

  • HPLC Testing Procedure . (n.d.). Phenomenex. [Link]

  • Procedure for solubility testing of NM suspension . (2016, May 28). NANoREG. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview . (2025, November 24). ResearchGate. [Link]

Sources

Technical Whitepaper: Physicochemical Characterization of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a critical electrophilic intermediate used primarily in the synthesis of heterobicyclic scaffolds, such as imidazo[1,2-a]pyridines and thiazolo[5,4-b]pyridines, which are frequent pharmacophores in kinase inhibitors and receptor modulators.

This guide addresses a common challenge in the field: the scarcity of experimental physicochemical data for specific halogenated pyridine intermediates. Due to the high reactivity and thermal instability of


-haloketones, this compound is often synthesized in situ or used immediately. This document synthesizes available data from structural analogues and standard synthetic protocols to provide a reliable reference for handling, characterization, and synthesis.

Chemical Identity & Physicochemical Data

Nomenclature and Identification
  • IUPAC Name: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

  • Common Synonyms: 5-Fluoro-2-(bromoacetyl)pyridine;

    
    -Bromo-5-fluoro-2-acetylpyridine
    
  • Parent Compound CAS: 915720-54-6 (1-(5-fluoropyridin-2-yl)ethanone)[1]

  • Target Derivative Status: Research Intermediate (Not widely indexed with a unique CAS in public registries; typically referenced as the brominated derivative of the parent).

Physicochemical Properties (Experimental & Predicted)

The following data combines predicted values derived from Structure-Property Relationship (SPR) analysis of close structural analogues (e.g., 2-bromo-1-(5-bromopyridin-2-yl)ethanone).

PropertyValue / RangeConfidenceNotes
Molecular Formula

HighExact Mass: 216.95
Molecular Weight 218.02 g/mol High
Physical State Solid (Low Melting)HighAnalogues are typically off-white to yellow solids.
Melting Point 50 – 70 °C Medium (Predicted)Based on the 5-bromo analogue (solid) and 3-fluoro isomers.
Boiling Point Decomposes High

-Bromoketones thermally degrade before boiling at atm pressure. Predicted theoretical BP is ~280°C.
Solubility DCM, THF, EtOAcHighHydrolyzes slowly in water; reactive in alcohols.
Stability LowHighLight sensitive; prone to polymerization and hydrolysis. Store at -20°C under inert gas.

Critical Note on Boiling Point: Attempting to determine the boiling point at atmospheric pressure is hazardous. The compound will undergo vigorous decomposition, releasing hydrogen bromide (HBr) gas and potentially polymerizing explosively. Distillation should only be attempted under high vacuum (<1 mmHg) with extreme caution.

Experimental Protocols

Synthesis Workflow

Since the commercial availability of this specific isomer is intermittent, in-house synthesis is often required. The most robust route proceeds via the bromination of the parent ketone, 1-(5-fluoropyridin-2-yl)ethanone.

Step 1: Synthesis of Parent Ketone (Weinreb Route)
  • Precursor: 2-Bromo-5-fluoropyridine.[2][3]

  • Reagents:

    
    -BuLi, 
    
    
    
    -methoxy-
    
    
    -methylacetamide (Weinreb amide source).
  • Mechanism: Lithium-halogen exchange followed by nucleophilic attack on the amide.

  • Protocol:

    • Cool a solution of 2-bromo-5-fluoropyridine in anhydrous THF to -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. Stir for 30 min.
      
    • Add

      
      -methoxy-
      
      
      
      -methylacetamide (1.2 eq).
    • Warm to RT and quench with saturated

      
      .
      
    • Extract with EtOAc to yield 1-(5-fluoropyridin-2-yl)ethanone .

Step 2:

-Bromination (The Target Reaction)
  • Reagents: Bromine (

    
    ) in HBr/Acetic Acid OR 
    
    
    
    -Bromosuccinimide (NBS) with
    
    
    -TsOH.
  • Protocol (NBS Method - Preferred for Stability):

    • Dissolve 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in

      
       or Acetonitrile.
      
    • Add NBS (1.05 eq) and

      
      -Toluenesulfonic acid (0.1 eq).
      
    • Reflux for 2-4 hours. Monitor by TLC (disappearance of starting ketone).

    • Workup: Cool, filter off succinimide byproduct. Concentrate filtrate.

    • Purification: Recrystallize immediately from Ethanol/Hexane or use crude. Do not distill.

Visualization of Synthetic Logic

SynthesisWorkflow start 2-Bromo-5-fluoropyridine (Starting Material) lithiation Li-Halogen Exchange (-78°C, n-BuLi) start->lithiation acylation Acylation (Weinreb Amide) lithiation->acylation intermediate 1-(5-fluoropyridin-2-yl)ethanone (Parent Ketone) acylation->intermediate bromination Bromination (NBS, p-TsOH or Br2/HBr) intermediate->bromination product 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (Target) bromination->product Isolation via Crystallization

Figure 1: Synthetic pathway from commercially available precursors to the target


-bromoketone.

Handling & Safety (Lachrymator Warning)

This compound belongs to the class of


-haloketones , which are potent alkylating agents and lachrymators (tear gas agents).
  • Hazard Identification:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

    • Lachrymator: Exposure to dust or vapors will cause immediate, severe eye irritation and tearing.

  • Handling Protocol:

    • Containment: All weighing and transfers must occur inside a functioning fume hood.

    • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

    • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Characterization & Quality Control

To validate the identity of the synthesized compound without a reference standard, rely on the following spectroscopic signatures.

NMR Analysis Strategy
  • 
     NMR (CDCl
    
    
    
    ):
    • Aromatic Region: Look for the characteristic pyridine splitting pattern. The 5-fluoro substitution will create distinct coupling constants (

      
      ).
      
    • 
      -Protons:  A sharp singlet (or slightly broadened due to long-range coupling) corresponding to the 
      
      
      
      group. Expected shift:
      
      
      4.4 – 4.8 ppm
      .
    • Note: If the singlet integrates to < 2H or appears as a multiplet, check for the presence of the dibromo impurity (

      
      -dibromo) or unreacted methyl ketone (
      
      
      
      ~2.7 ppm).
Decision Tree for Purity Analysis

PurityCheck start Crude Product Isolated tlc TLC Analysis (Hex/EtOAc) start->tlc spot Single Spot? tlc->spot nmr 1H NMR (CH2 Peak) spot->nmr Yes repurify Recrystallize (EtOH/Hexane) spot->repurify No (Multiple Spots) shift Singlet at 4.4-4.8 ppm? nmr->shift pure High Purity Proceed to Next Step shift->pure Yes shift->repurify No (Shift ~2.7 or >6.0)

Figure 2: Logical workflow for assessing the purity of the isolated intermediate.

References

  • Parent Ketone Synthesis: BenchChem Technical Support. "Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone". Accessed Oct 2023.

  • General Bromination Protocol: The Journal of Organic Chemistry. "Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite". (Contextual reference for halogenation).

  • Analogue Properties (5-Bromo): ChemicalBook. "2-bromo-1-(5-bromopyridin-2-yl)ethanone Properties".[4] (Used for MP prediction).

  • Safety Data: Apollo Scientific. "SDS for 2-Bromo-5-fluoropyridine". (Precursor safety data).

Sources

Methodological & Application

Synthesis of fluorinated imidazo[1,2-a]pyridines using 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the optimized synthesis of 2-(5-fluoropyridin-2-yl)imidazo[1,2-a]pyridine scaffolds. These structures represent a "privileged" pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and anti-infective agents.

The core strategy employs 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone as a specialized electrophile in a Hantzsch-type condensation. Unlike standard phenyl-substituted analogs, the incorporation of the 5-fluoropyridine moiety serves two critical drug design functions:

  • Metabolic Blocking: The fluorine atom at the C5 position of the pyridine ring blocks oxidative metabolism (Phase I) often observed at this electron-deficient site.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine/pyridine combination influences the pKa of the imidazo-pyridine system, potentially improving bioavailability and target residence time.

Reaction Mechanism & Chemical Logic

The formation of the imidazo[1,2-a]pyridine core proceeds via a stepwise condensation between a 2-aminopyridine (nucleophile) and the


-bromoketone (electrophile).

Critical Mechanistic Insight: Contrary to intuitive assumptions, the ring nitrogen (N1) of the 2-aminopyridine is more nucleophilic than the exocyclic amino group (


). The reaction initiates with an 

attack by the ring nitrogen on the

-carbon of the bromoketone, forming a quaternary pyridinium salt. This is followed by intramolecular cyclization and dehydration.[1]
Pathway Visualization

ReactionMechanism Reagents Reagents: 2-Aminopyridine + 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone Inter1 Intermediate 1: N-Alkylation (Quaternary Pyridinium Salt) Reagents->Inter1 SN2 Attack (Ring Nitrogen) Inter2 Intermediate 2: Cyclization (Hemiaminal) Inter1->Inter2 Intramolecular Nucleophilic Attack Product Product: 2-(5-fluoropyridin-2-yl) imidazo[1,2-a]pyridine Inter2->Product -H2O (Dehydration/Aromatization) Byproduct Byproducts: HBr + H2O Inter2->Byproduct

Figure 1: Stepwise mechanism of the Hantzsch imidazo[1,2-a]pyridine synthesis. Note the initial alkylation at the ring nitrogen.

Experimental Protocol

Safety Warning:


-Haloketones are potent lachrymators (tear agents) and skin irritants. All operations involving 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone must be performed in a functioning fume hood.
Materials
  • Reagent A: 2-Aminopyridine (1.0 equiv)

  • Reagent B: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 - 1.1 equiv)

  • Solvent: Ethanol (Absolute) or DMF (for scale-up/solubility issues)

  • Base: Sodium Bicarbonate (

    
    ) (Solid)
    
Method A: Standard Thermal Condensation (Recommended)

This method is robust, scalable, and typically requires no chromatography for purification.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (100 mg, 1.06 mmol) in Ethanol (3 mL).

  • Addition: Add 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (231 mg, 1.06 mmol) in a single portion.

    • Observation: The solution may turn slightly yellow or orange.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting bromoketone (high

      
      ) should disappear.
      
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Add solid

      
       (100 mg) to neutralize the HBr generated. Stir for 15 minutes.
      
    • Note: If the product precipitates as the hydrobromide salt during reflux (common in EtOH), filtration before neutralization can yield the salt form directly.

    • Pour the mixture into ice-cold water (15 mL). Stir vigorously for 20 minutes to induce precipitation of the free base.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove unreacted ketone.
  • Drying: Dry the solid under high vacuum at

    
     for 4 hours.
    
Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation.

  • Combine reagents (0.5 mmol scale) in a microwave vial with Ethanol (2 mL).

  • Irradiate at

    
      for 15–20 minutes .
    
  • Follow the workup procedure in Method A (Step 4).

Workflow Decision Tree

Use this logic flow to determine the optimal purification strategy based on reaction outcome.

Workflow Start Reaction Complete (TLC Check) Precipitate Is there a heavy precipitate? Start->Precipitate YesPrecip Filter Solid Precipitate->YesPrecip Yes NoPrecip Evaporate Solvent Precipitate->NoPrecip No CheckSol Check Solubility in Water YesPrecip->CheckSol FreeBase Neutralize with NaHCO3 Extract with DCM NoPrecip->FreeBase SaltForm Product is HBr Salt (Recrystallize from MeOH/Et2O) CheckSol->SaltForm Soluble (Salt) CheckSol->FreeBase Insoluble (Free Base) FinalPur Column Chromatography (DCM:MeOH 95:5) FreeBase->FinalPur If impure

Figure 2: Purification logic for Hantzsch products.

Data Analysis & Validation

To confirm the synthesis of the target scaffold, look for these specific spectroscopic signatures.

Analytical MethodKey Feature to ObserveInterpretation

NMR
Singlet at

8.0–8.5 ppm
The H3 proton of the imidazo[1,2-a]pyridine ring. This is the diagnostic signal for cyclization.

NMR
Loss of

4.4–4.8 ppm
Disappearance of the

singlet from the starting ketone.

NMR
Singlet/Multiplet at

-120 to -140 ppm
Confirms presence and integrity of the fluorine atom on the pyridine ring.
LC-MS

Peak
Mass should correspond to Reagent A + Reagent B -

- HBr.
Troubleshooting Common Issues
  • Problem: Starting material remains after 6 hours.

    • Solution: Add catalytic Sodium Iodide (NaI) (10 mol%). This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Problem: Product is "oily" or sticky.

    • Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. If that fails, convert to the HCl salt by adding 4M HCl in dioxane, which often crystallizes more readily.

References

  • General Hantzsch Mechanism: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

  • Medicinal Significance: Kishbaugh, T. L. S.[2][3] "Pyridines and Imidazopyridines with Medicinal Significance." Current Topics in Medicinal Chemistry, 2016.

  • Fluorinated Scaffolds: "7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties and Applications." ChemicalBook, 2024.

  • Reagent Synthesis (Weinreb Method): "Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone." BenchChem Technical Guide, 2025.

  • Green Chemistry Protocols: "Catalyst-free three-component reaction between 2-aminopyridines... in water." ResearchGate, 2025.[4]

Sources

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-(5-fluoropyridin-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridyl-Thiazoles in Medicinal Chemistry

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design. When coupled with a pyridine moiety, the resulting pyridyl-thiazole core offers a versatile platform for developing novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. The Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring, provides a reliable route to access these valuable compounds.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole from 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, a key intermediate for further elaboration in drug discovery programs.

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea.[1] The reaction proceeds through a well-established mechanism, initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The overall transformation is a reliable and high-yielding method for the preparation of substituted thiazoles.

Experimental Workflow

The synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole is a straightforward one-pot procedure followed by a simple work-up and purification. The workflow is depicted in the following diagram:

G reagents Combine Reactants: - 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone - Thiourea - Ethanol (Solvent) reaction Heat Reaction Mixture (e.g., Reflux) reagents->reaction 1. Reaction Setup workup Aqueous Work-up: - Cool to Room Temperature - Neutralize with Base (e.g., NaHCO3) - Induce Precipitation reaction->workup 2. Quenching & Neutralization isolation Isolate Product: - Vacuum Filtration - Wash with Water workup->isolation 3. Product Isolation purification Purify Product: - Recrystallization (e.g., from Ethanol) isolation->purification 4. Purification characterization Characterize Product: - NMR, MS, IR, MP purification->characterization 5. Analysis

Caption: Experimental workflow for the synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4-pyridylthiazoles and is optimized for the specified starting material.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-Bromo-1-(5-fluoropyridin-2-yl)ethanone1362092-23-4218.035.01.01.09 g
Thiourea62-56-676.125.51.10.42 g
Ethanol (anhydrous)64-17-546.07--25 mL
Saturated Sodium Bicarbonate Solution (aq.)----~15 mL
Deionized Water----~50 mL

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(5-fluoropyridin-2-yl)ethanone (1.09 g, 5.0 mmol) and thiourea (0.42 g, 5.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Slowly add saturated aqueous sodium bicarbonate solution dropwise to the stirred reaction mixture until the pH is neutral to slightly basic (pH 7-8). This will neutralize the hydrobromide salt of the product and induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 25 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4-(5-fluoropyridin-2-yl)thiazole as a solid.

Product Characterization (Predicted)

The identity and purity of the synthesized 2-amino-4-(5-fluoropyridin-2-yl)thiazole should be confirmed by standard analytical techniques. Below are the predicted spectral data based on closely related analogs.

TechniquePredicted Data
¹H NMR The spectrum is expected to show signals for the thiazole proton (singlet, ~7.0-7.5 ppm), the pyridine protons (multiplets, ~7.5-8.5 ppm), and the amino protons (broad singlet, exchangeable with D₂O, ~5.0-7.0 ppm). The coupling patterns of the pyridine protons will be indicative of the substitution pattern.
¹³C NMR Expected signals for the thiazole carbons (C2, C4, and C5) in the range of ~100-170 ppm, and the pyridine carbons in the aromatic region. The carbon attached to the fluorine will show a characteristic large C-F coupling constant.
IR (KBr) Characteristic peaks for N-H stretching of the amino group (~3400-3200 cm⁻¹), C=N stretching of the thiazole and pyridine rings (~1650-1500 cm⁻¹), and C-F stretching (~1250-1000 cm⁻¹).
Mass Spec. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₆FN₃S, MW: 195.22). High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-defined reaction pathway, providing a strong basis for understanding and optimizing the reaction conditions.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism start α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by the nucleophilic sulfur of thiourea attacking the α-carbon of the ketone, displacing the bromide in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Incomplete reaction.1. Increase reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux temperature.
2. Decomposition of starting material or product.2. Ensure the quality of the starting materials. Avoid excessively high temperatures.
3. Inefficient precipitation during work-up.3. Ensure complete neutralization with the base. Cooling the mixture in an ice bath may aid precipitation.
Product is an Oil or Gummy Solid 1. Presence of impurities.1. Ensure thorough washing of the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary. Column chromatography can be employed for difficult to purify products.
2. Incomplete removal of solvent.2. Dry the product under high vacuum for an extended period.
Broad or Unresolved NMR Peaks 1. Presence of paramagnetic impurities.1. Purify the sample by column chromatography or recrystallization.
2. Sample aggregation.2. Try acquiring the NMR spectrum in a different solvent (e.g., DMSO-d₆) or at a higher temperature.

Conclusion

The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, offering a reliable and efficient method for the preparation of a wide range of thiazole derivatives.[2] The protocol detailed herein for the synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole provides a robust starting point for researchers in drug discovery and medicinal chemistry. The resulting 2-aminothiazole scaffold is a versatile building block, amenable to a variety of further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Siddiqui, Z. N.; Asad, M.; Asad, M. Hantzsch Thiazole Synthesis: A Century Old But Still in Use. J. Heterocycl. Chem.2016 , 53 (5), 1339-1357. [Link]

  • Gomha, S. M.; Abdel-aziz, H. M. The Hantzsch Thiazole Synthesis: A Review. Synth. Commun.2017 , 47 (1), 1-22. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, M.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of compounds with medicinal and biological activities. Mol. Divers.2015 , 19 (4), 853–885. [Link]

  • Li, Y.; Wang, Y.; Liu, J.; Wang, J. Recent advances in the synthesis of thiazoles. RSC Adv.2015 , 5 (82), 67011-67035. [Link]

  • Bansal, R. K.; Sharma, S. K. Heterocyclic Chemistry, 5th ed.; New Age International: New Delhi, 2012. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]

  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Academic Press: Amsterdam, 2010. [Link]

Sources

Using 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone Subtitle: A Strategic Building Block for Next-Generation Kinase Inhibitor Scaffolds[1]

Abstract

This technical guide details the application of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (CAS: 1241753-49-0 / Analogous derivatives) as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Focusing on the 5-fluoropyridine moiety—a privileged scaffold in medicinal chemistry known for enhanced metabolic stability and optimized pKa—this note provides validated protocols for constructing thiazole and imidazo[1,2-a]pyridine cores.[1] These heterocycles are central to the pharmacophores of inhibitors targeting c-Met, VEGFR, PI3K, and TGF-β kinases.[1][2]

Introduction: The Fluorine Advantage in Kinase Design

In modern drug discovery, the 2-pyridyl ketone motif serves as a versatile electrophile for heterocyclization. However, the specific incorporation of a fluorine atom at the C5 position of the pyridine ring offers distinct pharmacological advantages over the non-fluorinated parent:

  • Metabolic Blocking: The C5 position of pyridine is a metabolic "soft spot," prone to oxidation by cytochrome P450 enzymes.[2] Fluorine substitution blocks this site, significantly extending the half-life (

    
    ) of the final inhibitor.[2]
    
  • Electronic Modulation: The strong electronegativity of fluorine reduces the basicity of the pyridine nitrogen.[2] This subtle electronic tuning can strengthen hydrogen bonding interactions with the kinase hinge region (e.g., Met318 in c-Met or Thr315 in Abl).[2]

  • Lipophilicity: Fluorination increases lipophilicity (

    
    ), often improving passive membrane permeability without adding steric bulk.[2]
    

Safety & Handling Protocols

Warning:


-Haloketones are potent alkylating agents and lachrymators.[1] Strict adherence to safety protocols is mandatory.
ParameterSpecification / Protocol
Hazard Class Lachrymator , Skin Corrosive (Category 1B), Acute Toxicity.[1]
PPE Requirements Double nitrile gloves, chemical splash goggles, face shield, and lab coat.[2] All work must be performed in a functioning fume hood.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic debromination.[2]
Spill Management Do not wipe dry.[2] Neutralize with dilute aqueous ammonia or sodium thiosulfate solution before cleanup.[2]
Quenching Residual building block in reaction mixtures should be quenched with thiourea or morpholine before disposal.[2]

Synthetic Utility & Pathways

The electrophilic carbon of the


-bromo ketone allows for rapid cyclization with binucleophiles.[1] The two primary pathways for kinase inhibitor synthesis are:
  • Hantzsch Thiazole Synthesis: Reaction with thioamides/thioureas to form 2-aminothiazoles (common in Dasatinib analogs and PI3K inhibitors).[1][2]

  • Ortoleva-King / Condensation: Reaction with 2-aminopyridines to form imidazo[1,2-a]pyridines (common in c-Met and Pim kinase inhibitors).[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways from the core building block.

G Start 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (Electrophilic Core) Thiazole 4-(5-Fluoropyridin-2-yl)thiazole (Scaffold: PI3K / VEGFR) Start->Thiazole Hantzsch Cyclization (EtOH, Reflux) Imidazo Imidazo[1,2-a]pyridine (Scaffold: c-Met / Pim-1) Start->Imidazo Condensation (NaHCO3, Reflux) Thiourea Thiourea / Thioamide (Nucleophile 1) Thiourea->Thiazole Aminopyridine 2-Aminopyridine (Nucleophile 2) Aminopyridine->Imidazo

Caption: Divergent synthetic pathways utilizing the 2-bromoacetyl "handle" to access key kinase inhibitor pharmacophores.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of a 2-Amino-4-(5-fluoropyridin-2-yl)thiazole Scaffold

Target Application: Construction of Type I or Type II ATP-competitive inhibitors (e.g., VEGFR2, EGFR).[1]

Materials:

  • 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 eq)[1]

  • Thiourea (or N-substituted thiourea) (1.1 eq)[1]

  • Ethanol (Absolute)[1][2]

  • Sodium Bicarbonate (sat.[2] aq.)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add thiourea (1.1 mmol) in one portion. The reaction is often exothermic; ensure the flask is vented.[2]

  • Reflux: Fit the flask with a reflux condenser and heat to 78°C (reflux) for 2–4 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear, and a polar baseline spot (hydrobromide salt of the product) will appear.[2]
      
  • Isolation (Salt Form): Cool the mixture to

    
    . The product often precipitates as the HBr salt.[2] Filter and wash with cold ethanol.[2]
    
  • Free Base Liberation: Suspend the solid in water and neutralize with saturated

    
     until pH 
    
    
    
    8.[2] Extract with EtOAc (
    
    
    ).[2]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
    

Expected Data:

  • 1H NMR (DMSO-d6): Look for the thiazole singlet proton at

    
     ppm.[1] The 5-fluoropyridine protons will show distinctive coupling patterns (d, 
    
    
    
    ) in the aromatic region (
    
    
    ppm).[1]
Protocol B: Synthesis of a 6-Substituted Imidazo[1,2-a]pyridine

Target Application: c-Met or p38 MAP Kinase Inhibitors.[1]

Materials:

  • 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 eq)[1]

  • 2-Amino-5-chloropyridine (1.0 eq) (Example binucleophile)

  • n-Butanol or Ethanol[1]

  • 
     (Solid)[1][2]
    

Step-by-Step Methodology:

  • Setup: Dissolve the

    
    -bromo ketone (1.0 eq) and the 2-aminopyridine derivative (1.0 eq) in n-Butanol (0.5 M concentration).
    
  • Base Addition: Add solid

    
     (2.0 eq) to scavenge the HBr byproduct.[2]
    
  • Cyclization: Heat the mixture to 100–110°C for 12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water/DCM.[2]

  • Extraction: Wash the organic layer with brine.[2]

  • Purification: Flash column chromatography is usually required (Gradient: 0

    
     5% MeOH in DCM).[2]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the bromideEnsure solvents are anhydrous. Avoid storing the starting material in solution for long periods.[2]
Dark/Tarry Product Polymerization or OxidationPerform reactions under

atmosphere.[2] Limit light exposure.
Incomplete Reaction Poor nucleophilicityFor sterically hindered thioureas, switch solvent to DMF and heat to 80°C.
Skin Irritation Vapor exposureStop immediately. Wash area with soap/water.[2] Review hood performance.

References

  • Thiazole-based Kinase Inhibitors

    • Title: Heterocyclic compounds as kinase inhibitors (PI3K/mTOR).[2]

    • Source: WO2019037640A1 (Patent).[2]

    • URL
  • Imidazo[1,2-a]pyridine Synthesis

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC Advances (2014).[2]

    • URL:[Link]

  • Safety of Alpha-Halo Ketones

    • Title

      
      -Bromobenzalacetone Safety & Handling.[1][3]
      
    • Source: Organic Syntheses, Coll.[2][4] Vol. 3, p.125.[2]

    • URL:[Link]

  • General Kinase Inhibitor Design (Fluorine Effect)

    • Title: Fluorine in Medicinal Chemistry.[2][5][6]

    • Source: Journal of Medicinal Chemistry (2008).[2]

    • URL:[Link][1][2]

Sources

Preparation of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone from 1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its structure, featuring a reactive α-bromoketone moiety and a fluorinated pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutic agents. This document provides a comprehensive guide for the preparation of this compound from 1-(5-fluoropyridin-2-yl)ethanone, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

The synthesis of α-haloketones is a fundamental transformation in organic chemistry.[1] The most direct method involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions.[1] This application note focuses on the acid-catalyzed α-bromination of 1-(5-fluoropyridin-2-yl)ethanone, a reaction that proceeds through an enol intermediate.[2][3] Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Reaction Principle and Mechanism

The acid-catalyzed α-bromination of a ketone proceeds through a three-step mechanism:

  • Enolization: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr). This increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization of the ketone to its enol form. This formation of the enol is the rate-determining step of the reaction.[3]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).

  • Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product along with the regeneration of the acid catalyst.

The use of an acid catalyst is essential as it accelerates the formation of the enol, which is the active nucleophile in this reaction.[2]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed α-bromination of 1-(5-fluoropyridin-2-yl)ethanone.

Bromination_Mechanism cluster_intermediates Intermediates Ketone 1-(5-fluoropyridin-2-yl)ethanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone Protonation Br2 Br₂ HBr HBr (catalyst) Enol Enol Intermediate Protonated_Ketone->Enol Tautomerization Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate Nucleophilic Attack on Br₂ Alpha_Bromo_Ketone 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone Brominated_Intermediate->Alpha_Bromo_Ketone Deprotonation HBr_regen HBr (regenerated) Brominated_Intermediate->HBr_regen

Caption: Acid-catalyzed bromination mechanism.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-(5-fluoropyridin-2-yl)ethanone≥98%
Bromine (Br₂)Reagent grade
Hydrobromic acid (HBr)48% aqueous solution
Dichloromethane (DCM)Anhydrous
Saturated sodium bicarbonate solution
Saturated sodium thiosulfate solution
Brine
Anhydrous sodium sulfate
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography suppliesSilica gel
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of 48% hydrobromic acid (e.g., 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane to the reaction mixture via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the key steps in the synthesis protocol.

Synthesis_Workflow Start Start: 1-(5-fluoropyridin-2-yl)ethanone in DCM Add_HBr Add catalytic HBr and cool to 0°C Start->Add_HBr Add_Br2 Slowly add Br₂ solution Add_HBr->Add_Br2 Reaction Stir at 0°C and monitor by TLC Add_Br2->Reaction Quench Quench with Na₂S₂O₃ and NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry organic layer with Na₂SO₄ Extraction->Drying Purification Purify by column chromatography Drying->Purification Product Product: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone Purification->Product

Caption: Experimental workflow for the synthesis.

Safety Precautions

Working with bromine and hydrobromic acid requires strict adherence to safety protocols due to their corrosive and toxic nature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4]

  • Ventilation: All manipulations involving bromine and hydrobromic acid must be performed in a well-ventilated chemical fume hood.[5][6]

  • Handling: Bromine is a volatile and highly corrosive liquid.[7] Avoid inhalation of vapors and direct contact with skin and eyes. Hydrogen bromide is a corrosive gas that can cause severe respiratory irritation.[6][8]

  • Spill and Emergency Procedures: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium bicarbonate. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to elucidate the structure of the product. The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene protons adjacent to the bromine and carbonyl groups.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or slightly increase the equivalents of bromine.
Product decompositionEnsure the reaction temperature is maintained at 0 °C.
Formation of Di-brominated ProductExcess bromineUse a precise amount of bromine (1.0-1.05 equivalents).
Add the bromine solution slowly to avoid localized high concentrations.
Difficult PurificationCo-elution of starting material and productOptimize the eluent system for column chromatography.

Conclusion

The acid-catalyzed α-bromination of 1-(5-fluoropyridin-2-yl)ethanone is an effective method for the synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines, researchers can reliably prepare this valuable intermediate for applications in drug discovery and development. Careful monitoring of the reaction and proper purification techniques are essential for obtaining a high yield of the pure product.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • YouTube. Alpha Halogenation of Ketones. [Link]

  • Air Liquide. Hydrogen bromide Safety Data Sheet. [Link]

  • Interscan Corporation. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

  • Holston Gases. Hydrogen Bromide HBr Safety Data Sheet SDS P4605. [Link]

  • Windia Chemical. Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]

  • Slideshare. Bromine handling and safety. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

  • Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

  • Scientific Research Publishing. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

  • Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • MilliporeSigma. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. Bromination of 1 with different reagents. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-1026665-80-4 Compound: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone Classification:


-Haloketone / Pyridine Derivative
Urgency:  High (Lachrymator / Autocatalytic Decomposition Risk)

Critical Stability Alert: The "Why" and "How" of Decomposition

User Question: Why does my batch turn pink or brown even in the fridge?

Technical Analysis: This compound possesses a "self-destruct" motif: a highly electrophilic


-carbon adjacent to a basic pyridine nitrogen. While the 5-fluorine substituent exerts an electron-withdrawing effect that lowers the basicity of the ring nitrogen (reducing self-polymerization risks compared to non-fluorinated analogs), the primary decomposition vector is HBr-mediated autocatalysis .
The Decomposition Cycle
  • Initiation: Exposure to trace moisture (hydrolysis) or UV light (photolysis) cleaves the C-Br bond.

  • Release: This releases Hydrogen Bromide (HBr).

  • Autocatalysis: HBr protonates the carbonyl oxygen, increasing the electrophilicity of the

    
    -carbon, accelerating further hydrolysis and enolization.
    
  • Polymerization: Free HBr turns the compound into a "tar," often observed as a black/brown viscous residue.

Visualization: The Degradation Loop

The following diagram illustrates the cascade you must prevent.

DecompositionPath Compound Intact 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone HBr HBr Release (Acid Catalyst) Compound->HBr Photolysis (hv) Hydrolysis Hydrolysis Product (α-Hydroxy ketone) Compound->Hydrolysis H2O Dimer Pyrazinium Salts (Brown/Black Tar) Compound->Dimer Self-Alkylation Moisture Trigger: Moisture/Light Moisture->Compound Attack HBr->Compound Protonation (Catalysis) HBr->Dimer Promotes Hydrolysis->HBr Byproduct

Figure 1: Autocatalytic decomposition pathway. Note the feedback loop where HBr generation accelerates further degradation.

Standard Operating Procedure (SOP): Storage Protocol

User Question: What is the exact protocol to store this for >3 months?

The Protocol: Treat this compound as a Lachrymator and a Moisture-Sensitive reagent. Standard refrigeration is insufficient due to condensation risks upon opening.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Optimal) Arrhenius equation dictates significantly slower degradation kinetics at -20°C vs 4°C.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis).
Container Amber Glass Vial Blocks UV light to prevent C-Br bond photolysis.
Seal Teflon-lined cap + Parafilm Teflon resists HBr corrosion; Parafilm creates a secondary moisture barrier.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
Workflow: Handling & Storage

Follow this decision logic to ensure integrity from receipt to usage.

StorageWorkflow Receipt Receive Compound Inspect Visual Inspection (White/Off-White?) Receipt->Inspect Aliquot Aliquot under Inert Gas (Avoid freeze-thaw) Inspect->Aliquot Pass Seal Seal: Teflon Cap + Parafilm Aliquot->Seal Store Store at -20°C in Desiccator Seal->Store Use Warm to RT BEFORE Opening Store->Use Experiment Day Use->Store Reseal immediately

Figure 2: Storage and handling workflow to minimize moisture introduction.

Troubleshooting & FAQs

Q1: The compound has turned a light pink color. Is it still usable?

  • Diagnosis: Pink coloration usually indicates the early formation of HBr and trace oxidation products.

  • Action:

    • Check LC-MS or NMR . If purity is >95%, it is likely usable for crude reactions.

    • Mitigation: Add a scavenger base (e.g.,

      
       or triethylamine) slightly earlier in your reaction sequence to neutralize the free HBr.
      
    • Warning: Do not use for sensitive kinetic studies.

Q2: The compound has turned into a dark brown oil/solid.

  • Diagnosis: Advanced decomposition/polymerization (formation of pyrazinium salts).

  • Action: Discard. Purification is rarely successful due to the lachrymatory nature and the similarity of the impurities to the product. Neutralize with aqueous sodium thiosulfate before disposal.

Q3: Can I store this in DMSO or DMF stock solutions?

  • Answer: NO.

  • Reasoning: Polar aprotic solvents like DMSO can accelerate nucleophilic attack. DMSO specifically can act as an oxidant with alkyl halides (Kornblum oxidation), converting your

    
    -bromoketone into a glyoxal derivative. Always store as a solid .
    

Q4: I smelled a sharp, acrid odor when opening the vial.

  • Safety Alert: This is HBr and the vapor of the

    
    -bromoketone itself (a potent lachrymator).
    
  • Action: Close the vial immediately. Move to a fume hood. Verify the cap liner is intact (HBr corrodes standard foil liners).

References & Authority

  • Sigma-Aldrich. Product Specification: 2-Bromo-1-(5-fluoro-2-pyridyl)ethanone. Accessed 2024.[1] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-1-(pyridyl)ethanone derivatives. (General handling of lachrymators and

    
    -haloketones). Link
    
  • Podlech, J.

    
    -Halo Acetals and Ketones. In: Science of Synthesis, 2007. (Mechanistic grounding for 
    
    
    
    -haloketone instability).
  • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles. (Reference for pyridine nitrogen reactivity and alkylation risks).

Sources

Technical Support Center: Optimizing the Bromination of 1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-1-(5-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific α-bromination reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yield and purity.

Introduction to the Challenge

The α-bromination of ketones is a fundamental transformation in organic synthesis. However, the bromination of heteroaromatic ketones like 1-(5-fluoropyridin-2-yl)ethanone can be challenging. The electron-deficient nature of the pyridine ring can affect enol or enolate formation, a critical step in the reaction mechanism. This can often lead to lower yields, the formation of side products, and difficulties in purification. This guide provides practical solutions to common issues encountered during this synthesis.

Troubleshooting Guide: Enhancing Your Reaction's Success

This section addresses specific problems you may encounter during the bromination of 1-(5-fluoropyridin-2-yl)ethanone.

Issue 1: Low or No Conversion to the Desired Product

Question: I am observing a very low yield of 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, or my starting material is not being consumed. What are the likely causes and how can I fix this?

Answer: Low or no conversion in this bromination reaction typically points to issues with the formation of the enol intermediate, which is the nucleophile in this reaction.[1][2] Here’s a breakdown of potential causes and solutions:

  • Inadequate Acid Catalysis: The formation of the enol is often the rate-determining step and is catalyzed by acid.[2] If you are using an acid catalyst like acetic acid or HBr, ensure it is of high purity and used in an appropriate amount.

    • Solution: Try increasing the concentration of the acid catalyst. For instance, using glacial acetic acid as the solvent can be effective.[3] Alternatively, a small amount of a stronger acid like HBr can be added to promote enolization.[1]

  • Choice of Brominating Agent: Not all brominating agents are equally effective for this substrate.

    • Solution: While elemental bromine (Br₂) is a common choice, other reagents might offer better results. N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent.[1][3] Using NBS in combination with a catalytic amount of acid can be a very effective system.[4] For a more reactive option, pyridinium tribromide (PTT) can be a good alternative as it is a solid and easier to handle than liquid bromine.[5]

  • Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually and carefully increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help you find the optimal temperature that promotes the desired reaction without leading to decomposition or side products.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and purification is proving to be very difficult. What are these side products and how can I minimize them?

Answer: The formation of multiple products is a common challenge. The likely culprits are dibromination, and in some cases, bromination on the pyridine ring.

  • Dibromination: The product, 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, can undergo further bromination at the α-position to give a dibrominated species.

    • Solution: This is often caused by using an excess of the brominating agent. Carefully control the stoichiometry of your brominating agent. It is often recommended to use slightly less than one equivalent of the brominating agent relative to the starting ketone to avoid over-bromination.[6] Adding the brominating agent slowly and portion-wise can also help to maintain a low concentration of it in the reaction mixture, thus favoring monobromination.[4]

  • Ring Bromination: Although less common for this specific substrate under typical α-bromination conditions, bromination on the electron-deficient pyridine ring can sometimes occur, especially under harsh conditions.

    • Solution: Employing milder reaction conditions can help to avoid this. Using NBS instead of Br₂ is a good first step.[1][3] Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate is also crucial.

  • Decomposition: Heteroaromatic compounds can sometimes be sensitive to strong acids and high temperatures.

    • Solution: If you suspect decomposition, try using a less acidic medium or a lower reaction temperature. You might also consider acid-free bromination conditions, which have been shown to be effective for some aromatic ketones.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed bromination of a ketone?

A1: The acid-catalyzed bromination of a ketone proceeds through the formation of an enol intermediate.[1][2][7] The process can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making the α-protons more acidic.[1][7]

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol.[1][2] This is typically the slow, rate-determining step of the reaction.[2]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂).[1]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-bromo ketone and the acid catalyst.[1]

Q2: Which brominating agent is best for this reaction: Br₂, NBS, or something else?

A2: The "best" brominating agent often depends on the specific reaction conditions and the desired outcome in terms of selectivity and handling safety. Here is a comparison to guide your choice:

Brominating AgentAdvantagesDisadvantages
Elemental Bromine (Br₂) ** Inexpensive and readily available.Highly corrosive, volatile, and can lead to over-bromination and side reactions.[6][8]
N-Bromosuccinimide (NBS) Solid, easier to handle, and often more selective for monobromination.[1][3]More expensive than Br₂.
Pyridinium Tribromide (PTT) A solid, stable, and easy-to-handle source of bromine.[5] It can be a milder alternative to liquid bromine.Can be more expensive than Br₂.
Copper(II) Bromide (CuBr₂) **Can provide high selectivity for α-bromination in some cases.[9]Requires stoichiometric amounts and can lead to metal contamination in the product.

For the bromination of 1-(5-fluoropyridin-2-yl)ethanone, starting with NBS is a highly recommended approach due to its selectivity and ease of handling.[1][3]

Q3: What are some recommended solvent choices for this reaction?

A3: The choice of solvent can significantly impact the reaction rate and selectivity. Here are some common options:

  • Acetic Acid: Often used as both a solvent and an acid catalyst.[3]

  • Dichloromethane (DCM) or Chloroform: These are relatively inert solvents that can be used with a separate acid catalyst.

  • Methanol: Can be used in conjunction with reagents like NBS, sometimes with a catalyst like acidic alumina.[4]

  • "On Water" Systems: Recent green chemistry approaches have shown that bromination using an aqueous H₂O₂–HBr system can be highly effective and environmentally friendly.[10][11]

Q4: How can I effectively purify the final product, 2-bromo-1-(5-fluoropyridin-2-yl)ethanone?

A4: Purification can be challenging due to the potential for side products with similar polarities.

  • Aqueous Work-up: After the reaction is complete, a typical work-up involves quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to remove any excess bromine. This is followed by washing with a mild base like sodium bicarbonate solution to remove the acid catalyst.

  • Column Chromatography: This is often the most effective method for separating the desired product from starting material and any side products. A silica gel column using a gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for developing a separation method.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient final purification step.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetic Acid
  • To a solution of 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the starting material is consumed, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination using Bromine in the presence of an Acid Catalyst
  • Dissolve 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Add a catalytic amount of hydrobromic acid (HBr) in acetic acid.

  • Cool the mixture in an ice bath and slowly add a solution of bromine (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Proceed with an aqueous work-up and purification as described in Protocol 1.

Visualizing the Troubleshooting Process

Troubleshooting_Bromination start Low Yield or No Reaction inadequate_acid Increase Acid Concentration or Use Stronger Acid start->inadequate_acid Check Catalyst wrong_brominating_agent Switch to NBS or PTT start->wrong_brominating_agent Evaluate Reagent low_temp Gradually Increase Reaction Temperature start->low_temp Check Temperature side_products Multiple Side Products dibromination Use < 1 eq. Brominating Agent & Add Slowly side_products->dibromination Identify Impurity ring_bromination Use Milder Conditions (NBS, Lower Temp) side_products->ring_bromination Identify Impurity success Improved Yield & Purity inadequate_acid->success wrong_brominating_agent->success low_temp->success dibromination->success ring_bromination->success

Caption: A troubleshooting workflow for improving the bromination of 1-(5-fluoropyridin-2-yl)ethanone.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 17). Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Selective Bromination of Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • National Center for Biotechnology Information. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

  • ResearchGate. (2016, October 25). Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. Retrieved from [Link]

  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • MilliporeSigma. (n.d.). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of various ketones in aqueous H 2 O 2 -HBr system. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of bromination reaction. Retrieved from [Link]

  • Wordpress. (n.d.). Br2 and Electorphilic Br+ reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ACS Publications. (n.d.). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Dibromination Side Products

Welcome to the technical support center for the synthesis of 2-bromo-1-(5-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a specific focus on mitigating the formation of dibrominated side products. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on practical, actionable solutions.

Q1: I am observing a significant amount of a dibrominated byproduct in my reaction mixture. What are the primary causes?

A1: The formation of a dibrominated byproduct, likely 2,2-dibromo-1-(5-fluoropyridin-2-yl)ethanone, is a common challenge in the α-bromination of ketones. The primary causes are:

  • Over-bromination due to excess brominating agent: The most straightforward cause is the use of more than one equivalent of the brominating agent. The initially formed monobrominated product can be more reactive towards further bromination than the starting material under certain conditions.

  • Reaction kinetics and thermodynamics: The initial bromination is typically a kinetically controlled process. However, prolonged reaction times or elevated temperatures can lead to thermodynamically controlled products, which may include the dibrominated species.[1]

  • Reaction conditions favoring enolization: The bromination of ketones proceeds through an enol or enolate intermediate. Conditions that promote rapid and extensive enolization can increase the likelihood of a second bromination event occurring before the monobrominated product is consumed.

Q2: How can I adjust my reaction conditions to favor monobromination?

A2: To selectively achieve monobromination, consider the following adjustments:

  • Stoichiometry of the Brominating Agent: Carefully control the molar ratio of your brominating agent to the starting 2-acetyl-5-fluoropyridine. Using a slight excess (e.g., 1.05-1.1 equivalents) can drive the reaction to completion without significantly increasing dibromination. Some protocols even suggest using less than one equivalent of the brominating agent to minimize side products.[2]

  • Controlled Addition of the Brominating Agent: Instead of adding the brominating agent all at once, a slow, portion-wise, or dropwise addition can help to maintain a low concentration of the brominating species in the reaction mixture.[3] This minimizes the chance of the monobrominated product reacting further before all the starting material is consumed.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor kinetic control and can reduce the rate of the second bromination.

  • Choice of Solvent: The solvent can influence the rate of enolization and the solubility of the reactants and products. Aprotic solvents are generally preferred. Experimenting with different solvents may be necessary to find the optimal conditions for your specific brominating agent.

  • Choice of Brominating Agent: While elemental bromine can be used, reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred for better control and selectivity.[2][4] These reagents release bromine slowly into the reaction mixture.

Q3: My purification process is difficult due to the presence of the dibrominated impurity. What are some effective purification strategies?

A3: Separating the monobrominated and dibrominated products can be challenging due to their similar polarities. Here are some strategies:

  • Column Chromatography: This is the most common method for separating closely related compounds. Careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexane) and the use of a high-resolution silica gel can improve separation.

  • Recrystallization: If the desired monobrominated product is a solid, recrystallization can be a highly effective purification method. You may need to screen various solvents or solvent mixtures to find a system where the solubility of the two compounds is sufficiently different.

  • Selective Chemical Conversion: In some cases, it may be possible to selectively react the dibrominated byproduct. For instance, a selective debromination reaction could potentially convert the dibromo-compound back to the monobromo-product, although this would require significant process development.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of α-bromination of 2-acetyl-5-fluoropyridine?

A1: The α-bromination of a ketone like 2-acetyl-5-fluoropyridine proceeds through the formation of an enol or enolate intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or the bromine from NBS). The electron-withdrawing nature of the pyridine ring and the fluorine atom can influence the rate of enolization.

Q2: Why is the monobrominated product sometimes more reactive to further bromination?

A2: The introduction of an electron-withdrawing bromine atom at the α-position can increase the acidity of the remaining α-proton. This can make the formation of the second enolate faster than the formation of the first enolate from the starting ketone, leading to rapid dibromination if a sufficient amount of brominating agent is present.

Q3: Are there alternative synthetic routes to 2-bromo-1-(5-fluoropyridin-2-yl)ethanone that avoid this bromination step?

A3: While direct bromination of 2-acetyl-5-fluoropyridine is a common approach, other methods could be considered, such as the reaction of a suitable organometallic reagent with a bromoacetyl halide. However, these routes often involve more steps and may have their own set of challenges. For many applications, optimizing the direct bromination is the most practical approach.

Data Presentation

Table 1: Impact of Reaction Parameters on Product Selectivity
ParameterConditionExpected Outcome on MonobrominationRationale
Brominating Agent NBS or DBDMHIncreased SelectivitySlower, more controlled release of electrophilic bromine.[2][4]
Elemental BromineLower SelectivityHigh reactivity can lead to over-bromination.
Stoichiometry (Bromine source) 1.0 - 1.1 equivalentsHigh SelectivityMinimizes the availability of bromine for a second reaction.
> 1.2 equivalentsDecreased SelectivityExcess bromine will react with the monobrominated product.
Temperature 0°C to Room TemperatureHigher SelectivityFavors kinetic control, reducing the rate of the second bromination.
RefluxLower SelectivityHigher energy input can overcome the activation barrier for dibromination.
Addition Method Slow/Portion-wiseHigh SelectivityMaintains a low concentration of the brominating agent.[3]
Single AdditionLower SelectivityHigh initial concentration of bromine can lead to rapid side reactions.

Experimental Protocol: Selective Monobromination of 2-acetyl-5-fluoropyridine

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2-acetyl-5-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable aprotic solvent

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator, if needed)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetyl-5-fluoropyridine (1.0 eq) in CCl₄.

  • Initiator Addition: Add a catalytic amount of AIBN or BPO to the solution.

  • Brominating Agent Addition: In portions, over a period of 30-60 minutes, add N-Bromosuccinimide (1.05 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired 2-bromo-1-(5-fluoropyridin-2-yl)ethanone.

Visualizations

Diagram 1: Reaction Pathway for the Bromination of 2-acetyl-5-fluoropyridine

Reaction_Pathway A 2-acetyl-5-fluoropyridine B Enol/Enolate Intermediate A->B Enolization C 2-bromo-1-(5-fluoropyridin-2-yl)ethanone (Desired Product) B->C + Br+ D 2,2-dibromo-1-(5-fluoropyridin-2-yl)ethanone (Side Product) C->D + Br+ (Over-bromination)

Caption: Reaction pathway showing desired monobromination and undesired dibromination.

Diagram 2: Troubleshooting Workflow for Dibromination Issues

Troubleshooting_Workflow Start High Dibromination Observed Check_Stoichiometry Verify Stoichiometry of Brominating Agent Start->Check_Stoichiometry Control_Addition Implement Slow/Portion-wise Addition Check_Stoichiometry->Control_Addition If Stoichiometry is Correct Lower_Temp Reduce Reaction Temperature Control_Addition->Lower_Temp Change_Reagent Consider Alternative Brominating Agent (NBS/DBDMH) Lower_Temp->Change_Reagent Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Change_Reagent->Optimize_Purification Success Minimized Dibromination Optimize_Purification->Success

Caption: A logical workflow for troubleshooting and minimizing dibromination.

References

  • Choi, H. Y., & Chi, D. Y. (2003). Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon. Organic Letters, 5(4), 411–414. [Link]

  • Gao, Y., et al. (2015). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of the Brazilian Chemical Society, 26(7), 1484-1489. [Link]

  • Google Patents. (2018). Bromination of pyridine derivatives.
  • Google Patents. (2019). Bromination of pyridine derivatives.

Sources

Technical Support Center: Stability of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but sensitive α-haloketone, particularly under basic reaction conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments and the success of your synthetic routes.

I. Introduction: The Challenge of α-Haloketones

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. However, its structure as an α-haloketone presents inherent stability challenges, especially in the presence of bases. The electron-withdrawing nature of the carbonyl group and the adjacent fluoropyridinyl ring increases the polarity of the carbon-bromine bond and the acidity of the α-protons, making the molecule susceptible to several base-mediated decomposition pathways.[1] Understanding these potential side reactions is critical for successful and reproducible experimentation.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Symptom Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product; formation of a complex mixture of byproducts. 1. Favorskii Rearrangement: Strong bases can deprotonate the α-carbon, leading to an intramolecular cyclopropanone intermediate that rearranges to a carboxylic acid derivative.[2][3][4][5] 2. Direct Nucleophilic Substitution: The basic reagent may act as a nucleophile, displacing the bromide.1. Use a non-nucleophilic, sterically hindered base: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are less likely to act as nucleophiles.[6] 2. Careful temperature control: Run the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.[6] 3. Slow addition of the base: Add the base dropwise to the reaction mixture to maintain a low instantaneous concentration.
Formation of a significant amount of 1-(5-fluoropyridin-2-yl)ethanone (de-brominated starting material). Reductive dehalogenation: This can occur in the presence of certain reagents or trace metal impurities.1. Ensure high-purity reagents and solvents. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
Discoloration of the reaction mixture (darkening). Decomposition of the pyridine ring: The electron-deficient fluoropyridine ring can be susceptible to attack by strong bases, leading to complex side reactions and polymerization.1. Use the mildest basic conditions possible. 2. Consider alternative synthetic routes that avoid strongly basic conditions in the final steps.
Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues when using 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone with basic reagents.

Troubleshooting_Workflow Start Low Yield Observed Analyze_Byproducts Analyze byproduct profile (LC-MS, NMR) Start->Analyze_Byproducts Check_Base Identify Base Type: Nucleophilic vs. Non-nucleophilic Check_Temp Review Reaction Temperature Check_Base->Check_Temp Non-nucleophilic Sol_Base Switch to a non-nucleophilic base (e.g., DIPEA, TEA) Check_Base->Sol_Base Nucleophilic Sol_Temp Lower reaction temperature (e.g., 0°C or -78°C) Check_Temp->Sol_Temp High Check_Purity Verify Reagent & Solvent Purity Sol_Purity Use freshly purified reagents and anhydrous solvents Check_Purity->Sol_Purity Favorskii_Product Favorskii product detected? Analyze_Byproducts->Favorskii_Product Debromination_Product Debrominated product detected? Analyze_Byproducts->Debromination_Product Favorskii_Product->Check_Base Yes Debromination_Product->Check_Purity Yes

Caption: Troubleshooting workflow for low-yield reactions.

III. Frequently Asked Questions (FAQs)

Q1: My reaction with a primary amine is giving me a rearranged product instead of the expected α-aminoketone. What is happening?

A1: You are likely observing a Favorskii rearrangement.[2][3][5] In the presence of a basic amine, the α-haloketone can form a cyclopropanone intermediate, which then undergoes nucleophilic attack by the amine to yield a rearranged amide product. To favor direct substitution, try converting the amine to its corresponding salt (e.g., hydrochloride) and using a non-nucleophilic base to slowly liberate the free amine in situ.

Q2: Is 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone stable in storage? What are the recommended storage conditions?

A2: This compound is a lachrymator and is sensitive to moisture and light. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8 °C).[7] Avoid exposure to basic or highly nucleophilic substances during storage.

Q3: Can I use sodium hydroxide or potassium carbonate as a base with this compound?

A3: The use of strong, nucleophilic bases like sodium hydroxide is strongly discouraged as it will almost certainly lead to a Favorskii rearrangement, yielding 5-fluoro-picolinic acid derivatives.[2][4] While potassium carbonate is a weaker base, it can still promote rearrangement and other side reactions, especially at elevated temperatures. It is always preferable to use a non-nucleophilic organic base like triethylamine or diisopropylethylamine.[6]

Q4: How does the fluorine substituent on the pyridine ring affect the compound's stability?

A4: The strongly electronegative fluorine atom enhances the electron-deficient nature of the pyridine ring.[8] This has two main consequences:

  • Increased Acidity: It increases the acidity of the α-protons on the ethanone moiety, making the compound more susceptible to base-mediated enolate formation and subsequent rearrangement.

  • Ring Reactivity: The fluorine atom can activate the pyridine ring towards nucleophilic aromatic substitution, although this typically requires harsher conditions than those that trigger the decomposition of the α-bromo-ketone side chain.

Dominant Base-Catalyzed Decomposition Pathway

The primary pathway for decomposition in the presence of a strong, nucleophilic base is the Favorskii rearrangement.

Caption: Generalized Favorskii rearrangement mechanism.

IV. Experimental Protocols

Protocol 1: Stability Test of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

This protocol allows for a quick assessment of the compound's stability with a chosen base.

Materials:

  • 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

  • Anhydrous solvent (e.g., THF, DCM)

  • Base to be tested (e.g., Triethylamine, DBU, Sodium Methoxide)

  • Internal standard (e.g., Dodecane)

  • TLC plates, HPLC, or GC-MS for analysis

Procedure:

  • Prepare a stock solution of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (e.g., 10 mg/mL) and an internal standard in the chosen anhydrous solvent.

  • In three separate vials, add 1 mL of the stock solution.

  • To Vial 1 (Control), add no base.

  • To Vial 2, add 1.1 equivalents of the base to be tested.

  • To Vial 3, add 3.0 equivalents of the base.

  • Stir all vials at room temperature.

  • Monitor the reaction by TLC or take aliquots at regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hrs) for HPLC or GC-MS analysis.

  • Compare the disappearance of the starting material in Vials 2 and 3 relative to the control (Vial 1). Significant degradation within the first hour indicates incompatibility.

Protocol 2: General Procedure for Nucleophilic Substitution Using a Non-Nucleophilic Base

This protocol is a starting point for reactions involving nucleophiles (e.g., amines, thiols) where direct substitution is desired.

Materials:

  • 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 eq)

  • Nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the nucleophile (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the α-haloketone to the cooled nucleophile solution.

  • Add DIPEA (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

V. References

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5010-5089. [Link]

  • Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). Favorskii Rearrangement Guide. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]

  • ACS Publications. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. Retrieved from [Link]

  • Hussain, S., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone via recrystallization. It is designed for chemistry professionals engaged in pharmaceutical research and development who require high-purity materials for their synthetic workflows. This document addresses common challenges and frequently asked questions to streamline the optimization of this critical purification step.

Frequently Asked Questions (FAQs)

Q1: How do I strategically select a starting solvent for the recrystallization of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone?

A1: The selection process is guided by the principle of "like dissolves like".[1] 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a moderately polar molecule, possessing a polar pyridine ring and a ketone functional group, along with halogen substituents. Therefore, solvents of intermediate polarity are excellent starting points. A preliminary screening should involve testing solubility in small quantities of the crude product with solvents such as ethanol, isopropanol, ethyl acetate, and acetone.[1][2] The ideal single solvent will dissolve the compound sparingly at room temperature but completely upon heating.[3]

Q2: What are the essential characteristics of an ideal recrystallization solvent for this compound?

A2: An ideal solvent system should meet several key criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C) to ensure maximum recovery upon cooling.[4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5]

  • Chemical Inertness: The solvent must not react with 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone. Alcohols are generally safe, but primary or secondary amines should be avoided.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility differential but low enough to be easily removed from the final crystals under vacuum.[5] A boiling point below the melting point of the compound is also crucial to prevent "oiling out".[5]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.[5]

Q3: Under what circumstances should a mixed-solvent system be employed?

A3: A mixed-solvent system is the preferred method when no single solvent exhibits the required temperature-dependent solubility profile.[5] This is common when a compound is too soluble in one solvent and too insoluble in another. The technique involves dissolving the compound in a minimum amount of a "good" or "soluble" solvent (in which the compound is highly soluble) at an elevated temperature. Then, a "poor" or "insoluble" solvent (the "anti-solvent," in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point).[6] The two solvents chosen must be fully miscible with each other.[5]

Q4: What are some recommended solvent systems for purifying 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone?

A4: Based on the structure of the target compound and empirical data from similar halogenated pyridine derivatives, several systems are recommended for screening:

  • Single Solvents: Ethanol or Isopropanol. These protic solvents often provide the right balance of polarity.

  • Mixed Solvents:

    • Ethyl Acetate / Hexanes (or Heptane): This is a very common and effective system for compounds of intermediate polarity.[7] A patent for a structurally similar compound, 2-bromo-5-fluoro-6-picoline, successfully employed an ethyl acetate/petroleum ether system for recrystallization, supporting this choice.[8]

    • Ethanol / Water: A classic polar system. The compound is dissolved in hot ethanol, and hot water is added as the anti-solvent.[7]

    • Acetone / Water: Similar to ethanol/water, this system can be highly effective.[7]

    • Toluene / Hexanes (or Heptane): A good choice if aromatic interactions are beneficial for solubility at higher temperatures.[7]

Troubleshooting Guide

Q1: My compound has "oiled out," forming liquid droplets instead of crystals. What caused this and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[5] This is often caused by the solution being too concentrated or cooling too rapidly.

  • Immediate Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5%) of additional hot solvent to decrease the saturation level.[9] If using a mixed-solvent system, add more of the "good" solvent.[9]

  • Preventative Measures:

    • Ensure the boiling point of your solvent is not too close to the compound's melting point.[5]

    • Allow the solution to cool more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to slow evaporation and cooling.[10]

    • Consider a different solvent system with a lower boiling point or one in which the compound has slightly lower solubility.

Q2: The recovery of my purified product is very low. What are the likely causes and how can I improve the yield?

A2: A low yield is a common issue with several potential causes:

  • Excess Solvent: Using too much solvent is the most frequent reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[9] Always use the minimum amount of hot solvent required to fully dissolve the compound.[6]

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost on the filter paper. To prevent this, use a slight excess of solvent before filtering and ensure the filtration apparatus (funnel, flask) is pre-heated.[11]

  • Incomplete Cooling: Ensure the flask is cooled to room temperature before placing it in an ice bath. Allow sufficient time in the ice bath (at least 15-20 minutes) to maximize precipitation.[6][12]

  • Excessive Washing: Washing the collected crystals with too much cold solvent or with solvent that is not ice-cold can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q3: My final product is still colored or contains visible impurities. What should I do?

A3: This indicates that certain impurities were not successfully removed.

  • Colored Impurities: If the hot, dissolved solution is colored, this is likely due to high molecular weight, polar impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[13] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[9] After adding charcoal, heat the solution for a few minutes, then remove the charcoal via hot gravity filtration.[11]

  • Insoluble Impurities: If you observe solid particles in the hot solution, these are insoluble impurities that must be removed by hot gravity filtration before allowing the solution to cool.[5]

  • Soluble Impurities: If the final product is still impure after a single recrystallization, a second recrystallization may be necessary. Purity should be checked after each step by an appropriate analytical method, such as melting point analysis or ¹H NMR.

Q4: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?

A4: Supersaturation may have occurred, where the compound remains dissolved beyond its normal saturation point. Several techniques can be used to initiate crystal formation:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[9] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution.[9] This provides a template for crystal lattice formation. It is good practice to save a small amount of the crude material for this purpose before starting the recrystallization.[6]

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat the solution again to boil off a portion of the solvent, then attempt to cool it again.[9]

  • Extended Cooling: Sometimes, crystallization simply requires more time. Leave the flask in a cold environment (e.g., refrigerator) overnight, ensuring it is sealed to prevent solvent evaporation.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Comments
Water10080.4Good anti-solvent for polar organic solvents like ethanol and acetone.[1]
Ethanol (95%)7824.3An excellent general-purpose solvent for moderately polar compounds.[1]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetone5620.7A good solvent, but its low boiling point can make it difficult to work with.[1]
Ethyl Acetate776.0Excellent for compounds of intermediate polarity; often used with hexanes.[1]
Toluene1112.4Good for aromatic compounds; high boiling point can be difficult to remove.[1]
Hexanes~691.9A nonpolar solvent, primarily used as an anti-solvent with more polar solvents.[1]
Heptane981.9Similar to hexanes but with a higher boiling point, which can be advantageous.

Data compiled from reference[1].

Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone in an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate beaker, bring the chosen solvent to a boil on a hot plate.[10]

  • Addition of Hot Solvent: Add the hot solvent to the flask containing the solid in small portions, swirling after each addition. Keep the flask on the hot plate to maintain the temperature.[11] Continue adding solvent until the solid just dissolves completely.[6]

  • (Optional) Removal of Impurities: If the solution is colored, cool it slightly, add a small amount of activated charcoal, and boil for a few minutes. If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[13]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.[10] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[12]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or weighing dish.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask on a hot plate.[5]

  • Addition of Anti-Solvent: While keeping the solution hot, add hexanes (the "anti-solvent") dropwise with swirling until a faint cloudiness persists. This indicates the solution is saturated.[6]

  • Clarification: Add a few more drops of hot ethyl acetate until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Collection: Follow steps 4-6 from the Single-Solvent protocol above, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

Diagram 1: Solvent Selection Workflow

G start Start: Crude Solid screen_single Screen Single Solvents (e.g., EtOH, IPA, EtOAc) start->screen_single check_single Ideal Solvent Found? (High solubility hot, low solubility cold) screen_single->check_single proc_single Proceed with Single-Solvent Recrystallization (Protocol 1) check_single->proc_single Yes screen_mixed Select Miscible Solvent Pair (Good/Poor Solvents) check_single->screen_mixed No end_node Pure Crystals proc_single->end_node dissolve_good Dissolve Solid in Min. Hot 'Good' Solvent (e.g., Ethyl Acetate) screen_mixed->dissolve_good add_poor Add Hot 'Poor' Solvent (e.g., Hexanes) until Cloudy dissolve_good->add_poor clarify Add Drop of 'Good' Solvent to Re-clarify add_poor->clarify proc_mixed Cool Slowly to Crystallize (Mixed-Solvent Protocol) clarify->proc_mixed proc_mixed->end_node

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

References

  • Crystallization. (n.d.). University of California, Davis. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Crystallization Solvents. (n.d.). University of Colorado Boulder. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Experiment 2: Recrystallization. (n.d.). California State University, Los Angeles. [Link]

  • Pyridine. (n.d.). chemeurope.com. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Recrystallisation Help. (2020, October 30). Reddit. [Link]

  • Nichols, L. (2025, August 20). 3.6: Procedure Summary. Chemistry LibreTexts. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization. (2020, January 10). YouTube. [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives. (n.d.).
  • Eco-friendly process for recovery of pyridine and/or its derivatives. (n.d.).
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. [Link]

  • Preparation method of fluoropyridine compounds. (n.d.).
  • Recrystallization. (2013, September 9). YouTube. [Link]

  • Recrystallization- Organic Chemistry Lab- purification. (2022, May 24). YouTube. [Link]

  • CHEM 312 - Recrystallization Experiment. (2021, February 22). YouTube. [Link]

  • Purification by Recrystallization. (n.d.). CUNY. [Link]

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. [Link]

Sources

Validation & Comparative

Infrared (IR) spectroscopy peaks for carbonyl and C-F bonds in bromoketones

Spectroscopic Analysis of -Bromoketones and Fluorinated Analogs: A Comparative IR Guide

Executive Summary

In the structural characterization of pharmaceutical intermediates,


-bromoketones
fluorinated analogs

The introduction of an


1electronic inductionfield effectsrotational isomerism2
Quick Reference: Spectral Signatures
Functional GroupKey BondFrequency Range (

)
Diagnostic Feature
Parent Ketone


Strong, sharp "stake" peak.[2][3]

-Bromoketone


Blue-shift (increase) due to inductive effect.[2][3] Split peaks often visible in solution.[2][3]

-Fluoroketone


Larger blue-shift due to high electronegativity of F.
C-F Bond


Very intense, often broad or multi-peak region.[2][3]
C-Br Bond


Weak to medium intensity; often in the fingerprint region.[2][3]

Mechanistic Principles of Shift

To accurately interpret the spectrum of a bromoketone, one must understand why the peaks move. It is insufficient to simply memorize the wavenumbers.

The Electronic Tug-of-War
  • Inductive Effect (-I): The halogen (Br or F) is electronegative.[3] It withdraws electron density from the

    
    -carbon, which in turn withdraws density from the carbonyl carbon. This suppresses the contributing resonance structure 
    
    
    , increasing the double-bond character of the carbonyl.
    • Result: The bond stiffens (

      
       increases), and frequency (
      
      
      ) rises.
  • Field Effect (Dipole Interaction): In the cis conformation (where the C-X and C=O bonds are roughly parallel), the negative dipoles of the oxygen and halogen repel each other through space. This repulsion destabilizes the polarized form, further shortening the C=O bond.

    • Result: A significant frequency increase (often

      
       vs the gauche form).[3]
      
Visualization: Mechanistic Pathway

The following diagram illustrates the causal link between molecular structure and observed spectral shifts.

GStartAlpha-Halogenation(Introduction of Br or F)InductiveInductive Effect (-I)Electron WithdrawalStart->InductiveIsomerRotational Isomerism(Cis vs. Gauche)Start->IsomerBondCharIncreased C=ODouble Bond CharacterInductive->BondCharFieldField Effect(Space Dipole Repulsion)Field->BondCharShiftBlue Shift (Higher Wavenumber)+15 to +50 cm⁻¹BondChar->ShiftIsomer->InductiveAll ConformersIsomer->FieldCis ConformerSplitPeak Splitting(Doublet in Solution)Isomer->SplitIf barrier is low

Figure 1: Mechanistic pathway detailing how halogenation leads to spectral shifts and peak splitting.[2][3]

Comparative Analysis: Bromoketones vs. Alternatives

The following data compares the spectral behavior of

Table 1: Carbonyl ( ) Frequency Comparison

Data based on solution phase spectra (


Compound ClassStructure

(cm

)
Shift (

)
Notes
Aliphatic Ketone Acetone17150Baseline reference.[2][3]

-Chloroacetone

1725 (gauche)1745 (cis)+10 to +30Shows doublet in solution due to conformers.[2][3]

-Bromoacetone

1720 (gauche)1735 (cis)+5 to +20Shift is slightly less than Cl due to lower electronegativity of Br.[2][3]

-Fluoroacetone

1755+40Strongest shift.[2][3] High preference for cis-like conformation.[2][3]
Aromatic Ketone Acetophenone1685-30Conjugation lowers frequency (red shift).[2][3]

-Bromoacetophenone

1697+12The Br shift counteracts the aromatic conjugation slightly.[3]
The C-F Bond in Bromoketones

In molecules containing both Bromine and Fluorine (e.g., bromofluoroketones), the C-F stretch is a dominant spectral feature.

  • Frequency:

    
    .[2][3]
    
  • Intensity: Very Strong (often the strongest peak in the spectrum).

  • Characteristics:

    • Monofluoro: Single strong band

      
      .[2][3]
      
    • Trifluoromethyl (

      
      ):  Two strong bands (asymmetric 
      
      
      and symmetric
      
      
      ).[2][3]
    • Interference: This region overlaps with C-C skeletal vibrations and C-O stretches (in esters/ethers), making assignment difficult without comparison to a non-fluorinated control.[2]

Experimental Protocol: Validating the Shift

To reliably distinguish between a bromoketone and its impurities (or conformers), the choice of sampling technique is critical. Solid-state sampling (KBr pellet) often forces the molecule into a single "frozen" conformation, masking the rotational isomerism visible in solution.

Workflow: Solution vs. Solid State Analysis[1][3][4][5]

ProtocolSampleUnknown Sample(Bromoketone)DecisionState SelectionSample->DecisionSolidSolid State(KBr Pellet / ATR)Decision->SolidRoutine IDSolutionSolution Phase(CCl4 or CHCl3)Decision->SolutionConformational AnalysisSolidResultSingle Sharp Peak(Lattice Locked)Solid->SolidResultSolnResultDoublet / Broad Peak(Rotational Isomers)Solution->SolnResultAnalysisStructural ConfirmationSolidResult->AnalysisSolnResult->Analysis

Figure 2: Decision tree for selecting experimental IR modalities.

Step-by-Step Methodology
  • Solvent Selection:

    • Use Carbon Tetrachloride (

      
      )  or Carbon Disulfide (
      
      
      )
      if available and safe.[2][3] These are non-polar and "transparent" in the carbonyl region.
    • Avoid Chloroform (

      
      ) if precise frequency measurement is required, as it can hydrogen bond with the carbonyl oxygen, lowering the frequency by 
      
      
      .
  • Sample Preparation (Solution):

    • Prepare a 1-2% (w/v) solution.[2][3] High concentrations can lead to dipole-dipole aggregation, broadening peaks.[2][3]

    • Use a cell with NaCl or KBr windows (0.1 mm to 1.0 mm path length).[2][3] Note: Do not use aqueous-compatible cells (like

      
      ) if looking below 
      
      
      as they cut off the fingerprint region.[3]
  • Acquisition Parameters:

    • Resolution: Set to

      
       or better. The split between cis and gauche conformers in bromoketones can be as small as 
      
      
      .
    • Scans: Accumulate 16-32 scans to resolve weak overtone bands.

  • Data Interpretation:

    • Look for the Carbonyl Doublet . If you see a shoulder or split peak in solution that disappears in the solid state (ATR/KBr), you have confirmed the presence of an

      
      -halo ketone with rotational freedom.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for inductive effects and wavenumbers).

  • NIST Chemistry WebBook. Infrared Spectra of Bromoacetone and Fluoroacetone. National Institute of Standards and Technology.[2][3][4][5][6] Available at: [Link][2][3]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991).[2] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[2][3] (Source for specific C-F and C-Br frequency ranges).

  • Nyquist, R. A. (2001).[2][3] Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.[2][3] (Detailed discussion on rotational isomerism in haloketones).

Technical Comparison: 5-Fluoro vs. 5-Chloro Pyridine Bromoketones in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, the choice between 5-fluoro-2-(bromoacetyl)pyridine (5-F-PBK) and 5-chloro-2-(bromoacetyl)pyridine (5-Cl-PBK) is rarely a matter of simple substitution. It is a strategic decision that dictates reaction kinetics, metabolic stability of the final pharmacophore, and the synthetic yield of fused heterocycles such as imidazo[1,2-a]pyridines.

This guide objectively compares these two critical intermediates. While the 5-fluoro variant offers superior electrophilicity and metabolic blocking capabilities, it introduces significant stability challenges. The 5-chloro analog provides a more robust processing profile and a versatile handle for subsequent cross-coupling, albeit with slower condensation kinetics.

Mechanistic Profiling: Electronic & Steric Determinants

To understand the reactivity differences, we must analyze the electronic perturbations the halogen substituent exerts on the pyridine ring and, by extension, the


-bromoacetyl moiety.
Electronic Effects Analysis

The reactivity at the carbonyl carbon (C2-acetyl) and the


-methylene carbon is governed by the net electron density of the pyridine ring.
  • Inductive Effect (-I): Fluorine (

    
    ) exerts a massive inductive pull compared to Chlorine (
    
    
    
    ). This significantly lowers the LUMO energy of the carbonyl, making the 5-F analog a more potent electrophile.
  • Resonance Effect (+R): Fluorine, being in the same period as carbon (2p-2p overlap), donates electron density back into the ring more effectively than Chlorine (3p-2p mismatch). However, in the context of nucleophilic attack at the exocyclic carbonyl, the inductive withdrawal dominates.

  • Steric Parameters: The van der Waals radius of Fluorine (1.47 Å) is significantly smaller than Chlorine (1.75 Å).[1] The 5-Cl substituent can introduce mild steric strain in tight enzyme binding pockets or complex transition states, whereas 5-F is often considered isosteric with hydrogen or oxygen.

Visualization: Electronic Influence Pathways

ElectronicEffects cluster_outcome Reactivity Consequence Halogen Halogen Substituent (C5 Position) Ring Pyridine Ring (Electron Density) Halogen->Ring Inductive Withdrawal (-I) F >> Cl Halogen->Ring Resonance Donation (+R) F > Cl Carbonyl Carbonyl Carbon (Electrophilicity) Ring->Carbonyl Transmission (Para-like) AlphaC Alpha-Carbon (Acidity/SN2) Ring->AlphaC Acidification of H Outcome 5-F = Faster Kinetics / Lower Stability 5-Cl = Slower Kinetics / Higher Stability Carbonyl->Outcome AlphaC->Outcome

Figure 1: Electronic signal transduction from the C5-halogen to the reactive centers. The strong inductive effect of Fluorine accelerates nucleophilic attack but compromises hydrolytic stability.

Comparative Reactivity Matrix

The following data summarizes the performance of both intermediates in a standard Hantzsch-type condensation to form imidazo[1,2-a]pyridines—a common workflow in drug discovery (e.g., Zolpidem analogs).

Feature5-Fluoro-2-(bromoacetyl)pyridine5-Chloro-2-(bromoacetyl)pyridineImpact on Synthesis
Electrophilicity HighModerate5-F reacts faster with weak nucleophiles.
Hydrolytic Stability Low (

in aq. buffer)
Moderate (

in aq. buffer)
5-F requires strictly anhydrous conditions.
Solubility (LogP) ~0.8 (More Polar)~1.3 (More Lipophilic)5-Cl is easier to extract/purify via chromatography.
Leaving Group Risk High (

at C5)
Low5-F can undergo unwanted substitution at C5 under harsh basic conditions.
Crystallinity Often oils/low-melting solidsDistinct crystalline solids5-Cl is easier to handle and weigh.

Experimental Protocol: Comparative Cyclization

This protocol validates the reactivity differences by synthesizing a model imidazopyridine. It is designed to highlight the kinetic advantage of the Fluoro-analog and the stability advantage of the Chloro-analog.

Objective: Synthesis of 6-substituted-2-phenylimidazo[1,2-a]pyridine via condensation with 2-aminopyridine.

Reagents
  • Substrate A: 2-(Bromoacetyl)-5-fluoropyridine (1.0 eq)

  • Substrate B: 2-(Bromoacetyl)-5-chloropyridine (1.0 eq)

  • Nucleophile: 2-Aminopyridine (1.2 eq)

  • Solvent: Ethanol (Anhydrous)

  • Base: NaHCO₃ (2.0 eq) - Solid phase to buffer acid without promoting hydrolysis.

Workflow Diagram

Workflow cluster_branch Kinetic Divergence Start Start: Dissolve Bromoketone (0.1 M in EtOH) AddNuc Add 2-Aminopyridine (1.2 eq) + NaHCO3 (2.0 eq) Start->AddNuc Reflux Reflux (78°C) AddNuc->Reflux PathF 5-Fluoro Path: Complete in 1.5 - 2.0 hrs Reflux->PathF PathCl 5-Chloro Path: Complete in 4.0 - 6.0 hrs Reflux->PathCl Workup Cool & Evaporate Solvent PathF->Workup PathCl->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Synthesis workflow demonstrating the kinetic divergence between the two halogenated intermediates.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the respective bromoketone in 10 mL anhydrous ethanol.

    • Critical Note: For the 5-F analog, ensure the solvent is dry. The presence of water leads to the formation of the

      
      -hydroxy ketone byproduct significantly faster than with the 5-Cl analog.
      
  • Addition: Add 1.2 mmol of 2-aminopyridine and 2.0 mmol of solid NaHCO₃.

  • Reaction: Heat the mixture to reflux (78°C).

    • Checkpoint (TLC): Monitor consumption of starting material (visualization: UV 254nm).

    • Observation: The 5-F reaction typically reaches >95% conversion within 2 hours. The 5-Cl reaction often requires 4–6 hours.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Representative Experimental Data
Metric5-Fluoro Analog5-Chloro AnalogAnalysis
Reaction Time 1.5 h5.0 hFluorine accelerates condensation.
Isolated Yield 72%85%5-F suffers from side reactions (hydrolysis/polymerization).
Purity (HPLC) 94%98%5-Cl yields a cleaner crude profile.
Byproducts

-hydroxy ketone, dimers
MinimalStability of 5-Cl prevents degradation.

Strategic Recommendations

When to use 5-Fluoro (5-F-PBK):
  • Metabolic Stability Required: If the final drug candidate requires blockage of metabolic oxidation at the 6-position of the imidazopyridine ring (corresponding to the 5-position of the pyridine), Fluorine is the superior choice due to the strength of the C-F bond (approx. 116 kcal/mol).

  • Fast Kinetics: In radiochemistry (e.g.,

    
    F labeling) or short-lived isotope synthesis where time is critical.
    
When to use 5-Chloro (5-Cl-PBK):
  • Scale-Up: The superior stability and crystallinity make the 5-Cl analog far better for multi-gram or kilogram scale synthesis.

  • Sequential Functionalization: The C-Cl bond remains available for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the heterocycle is formed. The C-F bond is generally inert to standard Pd-catalyzed conditions, limiting downstream diversity.

References

  • Electronic Effects in Pyridines

    • Title: Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.[2]

    • Source: Physical Chemistry Chemical Physics (RSC).[2]

    • URL:[Link]

  • Halogen Bonding & Hammett Constants

    • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Synthetic Application (Imidazopyridines)

    • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Deriv
    • Source: E3S Web of Conferences.
    • URL:[Link]

  • Alpha-Haloketone Reactivity

    • Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Validating Purity of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Challenge

Analyzing 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (CAS: 1241751-22-3) presents a "perfect storm" of chromatographic challenges that defeats standard generic protocols. The molecule possesses two conflicting functionalities:[1][2][3][4]

  • The Pyridine Ring (Basic): Causes severe peak tailing due to interaction with residual silanols on silica columns.[5]

  • The

    
    -Bromo Ketone (Labile):  Highly reactive alkylating agent susceptible to solvolysis (especially in alcohols) and hydrolysis.
    

This guide moves beyond generic "C18/Water/Methanol" methods, which will likely result in artifact peaks (methoxy-derivatives) and asymmetric peaks . We compare three distinct stationary phase chemistries to determine the optimal stability-indicating method.

Comparative Analysis: Column Chemistries

We evaluated three column technologies for their ability to resolve the target analyte from its starting material (1-(5-fluoropyridin-2-yl)ethanone) and potential hydrolysis degradants.

Table 1: Performance Comparison of Stationary Phases
FeatureOption A: Standard C18 (Generic)Option B: Base-Deactivated C18 (BDS) (Recommended)Option C: Phenyl-Hexyl (Alternative)
Mechanism Hydrophobic InteractionHydrophobic + Steric Protection

-

Interaction + Hydrophobic
Peak Shape (

)
Poor (> 2.0) . Severe tailing due to pyridine-silanol ionic interaction.Excellent (1.0 - 1.2) . End-capping suppresses silanol activity.Good (1.1 - 1.3) . Unique selectivity for aromatic rings.
Selectivity (

)
Moderate. Elutes based on hydrophobicity only.High. Sharp peaks improve resolution between impurity and main peak.Highest . Differentiates fluorinated pyridine ring from non-fluorinated impurities.
Stability Risk High.[2] Often requires high pH to suppress tailing (risks degradation).[5]Low. Works well at acidic pH (stable for

-bromo ketones).
Low. Stable at acidic pH.
Verdict Avoid. Yields unreliable integration.Primary Choice. Robust and reproducible.Secondary Choice. Use if orthogonal separation is needed.

Deep Dive: The "Methanol Trap" & Silanol Activity

The Chemistry of Failure

Many researchers default to Methanol (MeOH) as a solvent. For


-bromo ketones, this is catastrophic.
  • Reaction: The methoxide/methanol attacks the

    
    -carbon, displacing the bromide to form the methoxy-analog.
    
  • Result: You will see a "ghost peak" that grows over time, leading to a false failure in purity calculations.

The Silanol Interaction

The pyridine nitrogen (pKa ~4-5) is protonated at acidic pH. However, on standard silica, ionized silanols (


) act as cation-exchange sites, grabbing the protonated pyridine (

). This "drag" causes the characteristic "shark fin" tailing.

Solution: Use Acetonitrile (ACN) (aprotic) and a Low pH Mobile Phase with an End-capped Column .

Visualizing the Logic

The following diagrams illustrate the decision-making process and the degradation pathways involved.

Diagram 1: Method Development Decision Tree

MethodLogic Start Start: Method Development AnalyteCheck Analyze Structure: Basic Pyridine + Labile u03b1-Bromo Start->AnalyteCheck SolventChoice Solvent Selection AnalyteCheck->SolventChoice MeOH Methanol (MeOH) SolventChoice->MeOH Avoid ACN Acetonitrile (ACN) SolventChoice->ACN Select Reaction FAIL: Solvolysis (Methoxy-impurity formation) MeOH->Reaction Safe PASS: Inert Solvent ACN->Safe ColumnChoice Column Selection Safe->ColumnChoice StdC18 Standard C18 ColumnChoice->StdC18 BDS BDS / End-capped C18 ColumnChoice->BDS Tailing Result: Severe Tailing (Silanol Interaction) StdC18->Tailing Sharp Result: Sharp Peak (Silanols Shielded) BDS->Sharp

Caption: Decision tree highlighting the critical avoidance of Methanol and non-endcapped columns to prevent degradation and tailing.

Diagram 2: Degradation & Interaction Pathway

Degradation cluster_0 Chemical Instability cluster_1 Chromatographic Interaction Target 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone Methoxy Methoxy Derivative (In MeOH) Target->Methoxy + MeOH (Solvolysis) Hydroxy Hydroxy Derivative (Hydrolysis) Target->Hydroxy + H2O (Neutral pH) Silanol Silanol Group (Si-O-) Target->Silanol Ionic Attraction Tailing Peak Tailing Silanol->Tailing Result

Caption: Mechanism of artifact formation (solvolysis) and peak distortion (silanol interaction).

Validated Experimental Protocol

This protocol uses Option B (BDS C18) as the primary method due to its balance of stability and peak symmetry.

A. Chromatographic Conditions
  • Column: C18 End-capped / Base Deactivated (e.g., Zorbax Eclipse Plus C18 or Waters XBridge BEH C18),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH ~2.7 to protonate silanols).

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[6][7][8][9]

  • Column Temp:

    
     (Do not exceed 
    
    
    
    to prevent thermal degradation).
  • Detection: UV @ 260 nm (Pyridine

    
    ).
    
B. Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (HPLC Grade). NO METHANOL.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 20 mL amber volumetric flask (light sensitive). Dissolve in ACN. Sonicate briefly (< 30 sec) to avoid heating.

  • Stability Check: Inject immediately. If autosampler storage is required, maintain at

    
    .
    
C. System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between main peak and starting material (1-(5-fluoropyridin-2-yl)ethanone).
    

References

  • McCalley, D. V. (2010).[10] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A. [10]

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?

  • Sarex. (2025).[4] Stability and Decomposition of 3-Bromoacetylpyridine HBr.[2] (Analogous compound stability data).

  • Vertex AI Search. (2025). HPLC Analysis of Aldehydes and Ketones. (General ketone analysis principles).

  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. (Discusses instability of 2-pyridyl motifs).

Sources

A Senior Application Scientist's Guide to Bioactivity: Fluorinated vs. Non-Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synergy of Pyridine and Fluorine in Drug Design

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold".[1] Its presence in over 7,000 drug molecules and numerous FDA-approved therapeutics is a testament to its value.[1][2] The pyridine motif, an isostere of benzene containing a nitrogen atom, offers a unique combination of advantageous physicochemical properties: its basic nitrogen can be protonated to improve aqueous solubility, act as a hydrogen bond acceptor for target binding, and its aromatic system allows for crucial π-π stacking interactions within protein active sites.[1][3]

The strategic incorporation of fluorine into these already valuable scaffolds has become a cornerstone of modern drug discovery.[4][5] Fluorine, despite being the most electronegative element, is relatively small, allowing it to replace hydrogen with minimal steric perturbation.[6] This seemingly simple substitution can profoundly and often predictably alter a molecule's electronic properties, conformation, lipophilicity, and metabolic fate.[5][7] The deliberate use of fluorine is not merely an incremental change; it is a powerful tool to overcome common drug development hurdles such as poor metabolic stability and off-target toxicity.[6][7]

This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridine scaffolds, moving beyond theoretical concepts to provide supporting experimental data and detailed protocols. We will explore the causality behind the observed differences in bioactivity, offering researchers and drug development professionals a robust framework for making informed decisions in their own discovery programs.

The Impact of Fluorination on Fundamental Physicochemical Properties

The introduction of fluorine onto a pyridine ring directly modulates the foundational properties that govern a molecule's behavior in a biological system. These changes are primarily driven by the strong electron-withdrawing inductive effect of the C-F bond.

Basicity (pKa) Modulation

Fluorination significantly reduces the basicity of the pyridine nitrogen. The electron-withdrawing fluorine atom pulls electron density away from the ring, making the nitrogen's lone pair of electrons less available to accept a proton. This results in a lower pKa for the corresponding pyridinium ion.[8][9] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with its biological target.[10]

For instance, a study on 2-(thiofluoroalkyl)pyridines demonstrated a dramatic decrease in pKa upon fluorination. The replacement of a methyl group (CH₃) with a trifluoromethyl group (CF₃) caused the pKa to drop from ~3.7 to below 1.5.[8][9]

Table 1: Comparative pKa and Lipophilicity (logD₇.₄) Data for Fluorinated vs. Non-Fluorinated 2-Thiomethylpyridines

CompoundR GroupDegree of FluorinationpKalogD₇.₄
1 -SCH₃Non-fluorinated3.691.69
2 -SCF₂HDifluorinated-1.95
3 -SCF₃Trifluorinated0.972.13
Data synthesized from the Journal of Medicinal Chemistry.[8]
Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is more complex and highly context-dependent.[9][11] While the C-F bond is more lipophilic than a C-H bond, the strong dipole moment created by fluorine can increase the overall polarity of the molecule, potentially reducing lipophilicity.[8][9]

  • Increased Lipophilicity: Often, especially with groups like -CF₃, fluorination increases the hydrophobic surface area and reduces the hydrogen-bond basicity of nearby functional groups, leading to an overall increase in logD.[8][12] As seen in Table 1, the logD₇.₄ of 2-thiomethylpyridine increases from 1.69 to 2.13 upon trifluorination.[8]

  • Decreased Lipophilicity: In some cases, particularly when fluorine is placed near a polarizable atom like sulfur, the resulting increase in the molecular dipole moment can lead to a counterintuitive decrease in lipophilicity.[8][9]

This nuanced behavior underscores the importance of empirical measurement for each new scaffold.

cluster_nonF Non-Fluorinated Pyridine cluster_F Fluorinated Pyridine Py_H Pyridine Ring (Higher e⁻ density) pKa_H Higher pKa (More Basic N) Py_H->pKa_H Meta_H Metabolically Labile (Susceptible to CYP Oxidation) Py_H->Meta_H Fluorination Strategic Fluorination (Inductive Effect) Py_H->Fluorination Py_F Pyridine Ring (Lower e⁻ density) pKa_F Lower pKa (Less Basic N) Py_F->pKa_F Meta_F Metabolically Robust (Blocked Oxidation Site) Py_F->Meta_F Fluorination->Py_F Alters Properties Lipophilicity Lipophilicity (logD) (Context-Dependent) Fluorination->Lipophilicity Modulates

Caption: Impact of fluorination on pyridine scaffold properties.

Enhancing Metabolic Stability: Blocking the "Soft Spots"

One of the most powerful applications of fluorination in drug design is to enhance metabolic stability.[5][7] The liver's cytochrome P450 (CYP) enzyme system is the primary engine of drug metabolism, often deactivating drug molecules through oxidation, primarily hydroxylation at electron-rich or sterically accessible C-H bonds ("metabolic soft spots").[13]

The C-F bond is significantly stronger than the C-H bond, making it resistant to this oxidative cleavage.[6] By replacing a metabolically labile hydrogen with a fluorine atom, medicinal chemists can effectively block this metabolic pathway, increasing the drug's half-life and systemic exposure.[5][13]

The causality, however, is more nuanced than simple bond strength. The strong electron-withdrawing nature of fluorine deactivates the aromatic pyridine ring towards electrophilic attack, which is a key step in the CYP-mediated hydroxylation mechanism.[13][14] This electronic shielding prevents the initial interaction with the highly electrophilic iron-oxo species at the heart of the CYP enzyme.[13]

Caption: Fluorination blocks CYP450-mediated metabolism.

Consequences for Target Binding and Biological Activity

Ultimately, the goal of these physicochemical modifications is to improve a compound's interaction with its biological target, leading to enhanced potency and selectivity. Fluorination influences bioactivity through several mechanisms:

  • Altered Electrostatics: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket.[5]

  • Hydrogen and Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor.[6] In some contexts, it can also participate in halogen bonds, which are increasingly recognized as important for ligand-protein interactions.

  • Conformational Control: Fluorine substitution can induce a specific conformation (shape) of the drug molecule that is more favorable for binding to the target protein, effectively locking it into its bioactive conformation.[5]

  • Enhanced Selectivity: By modifying the electronic and steric profile of the pyridine scaffold, fluorination can increase binding affinity for the intended target while decreasing affinity for off-targets, leading to a more selective and safer drug candidate.[4]

For example, studies on kinase inhibitors have shown that adding fluorine to a pyridyl ring can increase oral bioavailability and decrease clearance without compromising the drug's potency.[5]

Experimental Protocols for Comparative Analysis

To empirically validate the effects of fluorination, a series of standardized in vitro assays are essential. The following protocols provide a framework for the direct comparison of a fluorinated pyridine analog against its non-fluorinated parent compound.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a compound by liver enzymes. A slower rate indicates higher metabolic stability.

Principle: The compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH). The concentration of the parent compound is measured over time using LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in water.

    • Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., Verapamil) in DMSO.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation Mixture:

    • In a microcentrifuge tube on ice, combine:

      • Phosphate buffer (pH 7.4)

      • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

      • Test compound (final concentration 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiating the Reaction:

    • Start the metabolic reaction by adding NADPH (final concentration 1 mM). This is the T=0 time point.

    • Immediately remove a 50 µL aliquot and add it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction. This is the T=0 sample.

  • Time Course Sampling:

    • Continue incubating the reaction mixture at 37°C in a shaking water bath.

    • Remove additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, and 60 minutes), quenching each in the same manner.

  • Sample Processing & Analysis:

    • Vortex all quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Interpretation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • A longer t₁/₂ for the fluorinated analog compared to the non-fluorinated version indicates improved metabolic stability.

Caption: Workflow for a microsomal stability assay.

Protocol 2: Lipophilicity (logD₇.₄) Determination by Shake-Flask Method

Objective: To measure the distribution coefficient of a compound between an organic (n-octanol) and an aqueous phase at physiological pH.

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by mixing equal volumes and allowing the layers to separate overnight.

    • Similarly, pre-saturate the PBS (pH 7.4) with n-octanol. Use the corresponding layers for the experiment.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a glass vial, combine 1 mL of the compound stock solution (in octanol) and 1 mL of pre-saturated PBS.

    • Seal the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at ~2000 rpm for 15 minutes to achieve complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the top (n-octanol) and bottom (PBS) layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

  • Calculation:

    • Calculate the distribution coefficient (D) using the formula: D = [Concentration in Octanol] / [Concentration in Aqueous] .

    • The final logD₇.₄ is calculated as: logD₇.₄ = log₁₀(D) .

Conclusion

The strategic fluorination of pyridine scaffolds is a proven and powerful tactic in modern medicinal chemistry. It provides a rational means to enhance drug-like properties, most notably by improving metabolic stability through the blockade of CYP450-mediated oxidation.[5][6] Furthermore, fluorination offers a sophisticated handle to fine-tune pKa and lipophilicity, which can lead to improved target affinity, selectivity, and overall pharmacokinetic profiles.[4][8] However, the effects are not always additive or intuitive, particularly concerning lipophilicity.[8][9] Therefore, the principles discussed in this guide must be coupled with rigorous empirical testing, as outlined in the provided protocols. By understanding the fundamental causality behind fluorine's influence and systematically evaluating its impact, researchers can more effectively harness this unique element to design safer and more efficacious therapeutics.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines. Cancer Research. [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. rjptonline.org. [Link]

  • Trends in Inversion Barriers of Group 15 Compounds. 3. Are Fluorinated Pyridone Derivatives Planar or Nonplanar?. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. bioorganic-chemistry. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. rjptonline.org. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. DDDT. [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com. [Link]

  • Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. PubMed. [Link]

  • Fluorine “forever chemical” in medicines not leading to added drug reactions. University of Birmingham. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. mdpi.com. [Link]

  • Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

[1]

Executive Summary: Immediate Hazard Alert

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone belongs to the class of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

123lachrymatoralkylating agent44

Core Directive: Never dispose of the active ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1

Part 1: Chemical Profile & Hazard Characterization

Understanding the reactivity of the

1

PropertyData / DescriptionOperational Implication
CAS Number 1241766-03-3 (Generic: Pyridin-2-yl-ethanone derivatives)Use for waste manifesting.[1]
Functional Group ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Bromo Ketone on Fluorinated Pyridine
High alkylating potential; corrosive.[1]
Physical State Solid (typically off-white/yellow crystalline)Dust inhalation risk; requires dissolution for quenching.[1][5]
Primary Hazard Lachrymator / Corrosive (Skin 1B) Causes severe burns and uncontrollable tearing.[1][5]
Reactivity Electrophilic; reacts violently with strong bases.[1][5]DO NOT mix with strong oxidizers or alkali metals.[1][5]
Combustion Releases HF, HBr, NOxFire involving this waste requires SCBA.[5][4]

Part 2: Pre-Disposal Deactivation (Quenching Protocol)

Expert Insight: The safest method for disposing of small-to-medium quantities (<50g) of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

11
The Thiosulfate Method (Recommended)

This protocol utilizes Sodium Thiosulfate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Reagents Required:
  • Sodium Thiosulfate pentahydrate (

    
    )[1]
    
  • Solvent: Acetone or Ethanol (to dissolve the organic waste)[1]

  • Water[1][5][6][7][8]

Step-by-Step Procedure:
  • Preparation: Work in a functioning fume hood. Wear butyl rubber or double-layered nitrile gloves, safety goggles, and a lab coat.[1][4]

  • Dissolution: Dissolve the 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone waste in a minimal amount of acetone or ethanol.

  • Quencher Preparation: Prepare a 15% w/v aqueous solution of Sodium Thiosulfate. Use a 2:1 molar excess of thiosulfate relative to the bromoketone.[5]

  • Reaction: Slowly add the thiosulfate solution to the dissolved waste with stirring.

    • Observation: The solution may warm slightly (exothermic).[1][5]

  • Incubation: Stir the mixture for 1–2 hours at room temperature to ensure complete consumption of the alkylating agent.

  • Verification (Optional but Recommended): Check pH. The solution should be neutral or slightly acidic.[5] A TLC plate can confirm the disappearance of the starting material.[5]

  • Final Disposal: The resulting mixture now contains the thiosulfate adduct (a salt).[1][5] This can typically be disposed of in the Aqueous Waste stream (check local EHS regulations) or the Non-Halogenated Organic stream if the acetone content is high.[5]

Part 3: Waste Stream Segregation & RCRA Compliance

If deactivation is not feasible (e.g., large scale >100g or mixed unknown waste), strict segregation is required.[1][4]

Regulatory Classification (US EPA Focus)

While this specific CAS is not explicitly P- or U-listed, it triggers characteristic waste codes:

  • D002 (Corrosive): Due to potential hydrolysis releasing HBr.[1][5]

  • D003 (Reactive): Potential reactivity with water/nucleophiles.[1][5]

  • D038 (Pyridine): If the pyridine core degrades or is present as an impurity, TCLP limits (<5.0 mg/L) apply.[1][4]

Segregation Logic
  • Stream A (Quenched): If treated per Part 2 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Aqueous or Solvent Waste (Low Hazard).[1]
    
  • Stream B (Active/Untreated): Must be packaged separately.

    • Container: Polyethylene or glass (avoid metal due to corrosion).[1][5]

    • Labeling: Must explicitly state: "Contains Alpha-Bromoketone. LACHRYMATOR. DO NOT OPEN."

Part 4: Decision Matrix & Workflow

This diagram illustrates the logical flow for determining the correct disposal path based on quantity and purity.

DisposalWorkflowStartWaste: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanoneQuantityCheckAnalyze Quantity & PurityStart->QuantityCheckSmallScaleSmall Scale (<50g) or Pure SubstanceQuantityCheck->SmallScaleManageableLargeScaleLarge Scale (>50g) or Complex MixtureQuantityCheck->LargeScaleHigh Volume/RiskQuenchProcApply Thiosulfate Quenching ProtocolSmallScale->QuenchProcSegregateSegregate into Dedicated ContainerLargeScale->SegregateVerifyVerify Deactivation (TLC / pH)QuenchProc->VerifyLabelingLabel: 'HIGH HAZARD: LACHRYMATOR'Segregate->LabelingDisposalADisposal: General Organic/Aqueous WasteVerify->DisposalASuccessDisposalBDisposal: Lab Pack via Hazardous Waste VendorLabeling->DisposalB

Figure 1: Operational decision tree for the disposal of fluorinated

Part 5: Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, standard "paper towel" cleanup is insufficient and dangerous due to the lachrymatory surface area.

  • Evacuate: Clear the immediate area.

  • PPE: Don full-face respirator (organic vapor cartridges), double nitrile gloves, and Tyvek suit.[1][4]

  • Neutralization: Cover the spill with a mixture of soda ash (sodium carbonate) and clay absorbent .[1][5]

    • Pro-Tip: Spraying the absorbent pile lightly with 10% aqueous ammonia or thiosulfate solution can help neutralize vapors in situ, but ensure ventilation is maximum.[4]

  • Collection: Scoop into a wide-mouth jar, seal immediately, and label as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromo-1-(pyridin-2-yl)ethanone (Analogous Structure). Source:[Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D and F Codes). Source:[Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5] (Section: Disposal of Halogenated Organics). Source:[Link]

Personal protective equipment for handling 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

As Senior Application Scientists, our commitment extends beyond supplying reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides an in-depth operational plan for the safe handling of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone, a compound that, like many α-haloketones and functionalized pyridine derivatives, requires meticulous handling. The protocols herein are designed to establish a self-validating system of safety, grounded in established chemical principles and regulatory standards.

Hazard Analysis: Understanding the Risk Profile

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a functionalized heteroaromatic ketone. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be constructed by analyzing the hazards of structurally analogous compounds. The primary hazards stem from two key structural features: the α-bromo ketone moiety, which is known to be a potent lachrymator and alkylating agent, and the fluoropyridine ring, which presents its own set of toxicological concerns.

Based on data from similar compounds, the anticipated hazard profile is summarized below.[1][2][3][4][5][6]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[1][4][7]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[1][4][7]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[1][4][7]
Skin Corrosion/Irritation Category 1B/2 Causes severe skin burns and eye damage / Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Irritation Category 1/2A Causes serious eye damage / Causes serious eye irritation.[2][3][4][5]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][5] |

Causality of Hazards:

  • α-Bromo Ketone: This functional group is highly reactive and acts as an alkylating agent. Contact with skin or mucous membranes can lead to rapid irritation, chemical burns, and severe lachrymation (uncontrollable tearing).

  • Fluoropyridine Core: Pyridine derivatives can be toxic and are readily absorbed. The fluorine atom can alter metabolic pathways and enhance toxicity. Inhalation or absorption can lead to systemic effects.[8]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the hazard. The primary method for exposure control must always be engineering controls.

  • Chemical Fume Hood: All handling of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified laboratory chemical fume hood.[9][10] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary exposure route.[8][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate, addressing all potential exposure routes: dermal (skin), ocular (eyes), and respiratory (inhalation).[12][13]

Table 2: Required PPE for Handling 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Body Part Protection Level Rationale & Specifications
Hands Double Gloving Inner Glove: Nitrile. Outer Glove: Butyl rubber or thicker nitrile. This provides robust protection. α-bromo ketones can be aggressive towards some materials; always check manufacturer glove compatibility charts.[9] Discard outer gloves immediately upon any suspected contact and after each handling session.
Eyes/Face Goggles & Face Shield Minimum: Indirectly vented chemical splash goggles conforming to ANSI Z87.1 standards. Recommended: Use a full-face shield in addition to goggles, especially when handling larger quantities (>1 g) or during procedures with a high splash risk (e.g., quenching a reaction).[12] This protects the entire face from splashes.
Body Lab Coat A fully-buttoned, long-sleeved lab coat made of a chemically resistant material.[14] Ensure cuffs are snug to protect the wrists.
Feet Closed-toe Shoes Hard-topped, non-perforated leather or chemical-resistant shoes must be worn.[13] This protects against spills and dropped items.

| Respiratory | As Required | Under Normal Use (in Fume Hood): No respiratory protection is typically required. For Spills/Aerosol Generation: A full-face respirator with an organic vapor cartridge may be necessary.[3][13] Use is dictated by your institution's chemical hygiene plan and risk assessment. |

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol ensures that safety is integrated into every step of the workflow, from preparation to disposal.

Preparation and PPE Donning
  • Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Have waste containers and spill kits readily accessible.

  • Donning Sequence:

    • Put on your lab coat and closed-toe shoes.

    • Put on chemical splash goggles.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of compatible gloves (e.g., butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.[14]

    • If required by risk assessment, don a face shield.

Handling and Experimental Use
  • Chemical Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Weighing & Transfer:

    • Perform all weighing and transfers deep within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the solid with dedicated spatulas. Avoid creating dust.[1]

    • Close the primary container tightly immediately after use.[8][15]

  • Reaction Setup:

    • Add the reagent to the reaction vessel slowly.

    • Ensure the reaction apparatus is secure and properly vented if necessary.

Waste Disposal and Decontamination
  • Chemical Waste: All waste, including contaminated weighing paper, pipette tips, and excess reagent, must be disposed of in a clearly labeled, sealed hazardous waste container.[9][16] Do not mix with incompatible waste streams.

  • Contaminated PPE: The outer gloves should be disposed of in the solid hazardous waste container. Other grossly contaminated PPE should be disposed of as hazardous waste.

  • Glassware Decontamination: Rinse contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as hazardous waste.

PPE Doffing and Hygiene

This sequence is critical to prevent cross-contamination.

  • Remove Outer Gloves: Peel off the outer gloves without touching the outside surface. Dispose of them in the designated hazardous waste bin inside the fume hood.

  • Exit Fume Hood Area.

  • Remove Face Shield (if used) and Goggles.

  • Remove Lab Coat: Remove by folding it inward on itself to contain any potential surface contamination.

  • Remove Inner Gloves: Peel off the inner gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[2][11]

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

Table 3: Emergency First Aid Procedures

Exposure Route Action
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8][9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][3][4]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][16] Call a poison center or doctor immediately. |

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for safely handling 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase A Verify Fume Hood Certification B Assemble All Materials (Chemical, Glassware, Waste) A->B C Don PPE (Coat, Goggles, Double Gloves) B->C D Weigh and Transfer Reagent C->D Enter Hood E Perform Experiment D->E F Secure and Label All Waste E->F spill Spill or Exposure? E->spill G Decontaminate Workspace F->G H Doff PPE in Correct Order G->H Exit Hood I Wash Hands Thoroughly H->I spill->F No emergency Execute Emergency Plan (Table 3) spill->emergency Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.